2-Butylundecan-1-OL
Description
BenchChem offers high-quality 2-Butylundecan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylundecan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butylundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-7-8-9-10-11-13-15(14-16)12-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCPPZLYNIKBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621731 | |
| Record name | 2-Butylundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82409-89-0 | |
| Record name | 2-Butylundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Butylundecan-1-ol: Technical Profile & Formulation Guide
An in-depth technical guide on 2-Butylundecan-1-ol (CAS 82409-89-0), a specialized C15 Guerbet alcohol used in advanced formulation science.[1]
CAS 82409-89-0 | C15 Guerbet Alcohol
Abstract 2-Butylundecan-1-ol (CAS 82409-89-0) is a branched, primary fatty alcohol belonging to the class of Guerbet alcohols.[1] Characterized by a C15 carbon skeleton with high steric hindrance at the beta-position, this compound exhibits a unique balance of liquidity, oxidative stability, and solvency that distinguishes it from linear isomers. This guide analyzes its physicochemical architecture, synthesis via the Guerbet reaction, and critical applications in pharmaceutical drug delivery and cosmetic formulation.
Chemical Identity & Structural Architecture[1]
Unlike linear fatty alcohols (e.g., Pentadecanol) which are waxy solids at room temperature, 2-Butylundecan-1-ol remains liquid due to its beta-branched structure.[1] This branching disrupts crystalline packing, significantly lowering the pour point while maintaining a high boiling point and low volatility.[1]
| Property | Data / Description |
| CAS Number | 82409-89-0 |
| IUPAC Name | 2-Butylundecan-1-ol |
| Synonyms | 2-Butyl-1-undecanol; Guerbet Alcohol C15 |
| Molecular Formula | C₁₅H₃₂O |
| Molecular Weight | 228.42 g/mol |
| Structure | Primary alcohol with a C4 (butyl) branch at the C2 position. |
| Classification | Non-ionic surfactant intermediate; Emollient; Solvent |
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11][12]
The following data summarizes the key physical characteristics. Note: As a specialized odd-carbon Guerbet alcohol, some values are derived from validated structure-property relationships (SPR) of the homologous C12–C16 series.
| Property | Value (Approx.) | Significance in Formulation |
| Physical State | Clear, colorless liquid | Facilitates cold-process manufacturing; no heating required. |
| Melting Point | < -40 °C | Excellent low-temperature stability for lubricants and topical gels.[1] |
| Boiling Point | ~270–280 °C | High thermal stability; suitable for high-temperature processing.[1] |
| Density (20°C) | 0.835 – 0.840 g/cm³ | Lightweight feel in topical applications compared to esters.[1] |
| Viscosity (20°C) | ~30–40 mPa·s | Provides "cushion" without the drag of polymers.[1] |
| LogP (Octanol/Water) | ~6.2 | Highly lipophilic; excellent permeation enhancer for hydrophobic drugs.[1] |
| Solubility | Soluble in oils, ethanol, hexane. Insoluble in water.[1] | Ideal oil-phase carrier or co-solvent.[1] |
Synthesis: The Guerbet Reaction Mechanism[13]
2-Butylundecan-1-ol is synthesized via the Guerbet Reaction , an organic autocondensation of alcohols.[1] Specifically, it is the cross-condensation product of Hexanol (C6) and Nonanol (C9) .[1]
Reaction Logic
To form a C15 alcohol with a C4 branch:
-
Donor (Branch Source): Hexanol (C6).[1] The beta-carbon of the donor becomes the branch point.[1] (C6 chain minus 2 carbons = C4 branch).[1]
-
Acceptor (Main Chain Source): Nonanol (C9).[1] The acceptor provides the base chain length.[1] (C9 chain + 2 carbons from donor = C11 main chain).[1]
Mechanism Visualization
The reaction proceeds through dehydrogenation (to aldehyde), aldol condensation, dehydration, and hydrogenation.
Figure 1: Synthetic pathway for 2-Butylundecan-1-ol via cross-Guerbet condensation of C6 and C9 alcohols.[1]
Applications in Drug Development & Formulation
Transdermal Permeation Enhancer
In transdermal drug delivery systems (TDDS), 2-Butylundecan-1-ol acts as a potent permeation enhancer.[1] Its branched structure creates "kinks" in the lipid bilayer of the Stratum Corneum, increasing fluidity and allowing active pharmaceutical ingredients (APIs) to penetrate more effectively.
-
Mechanism: Lipid bilayer disruption via steric bulk.[1]
-
Advantage: Less irritating than lower molecular weight enhancers (e.g., DMSO, Azone) due to its higher lipophilicity and lower volatility.
Lipid Nanoparticle (LNP) Stabilization
In the development of LNPs for mRNA or gene delivery, the "tail" structure of the lipid is critical.[1]
-
Usage: 2-Butylundecan-1-ol can serve as the hydrophobic tail precursor for ionizable lipids.[1]
-
Benefit: The C15 branched tail provides an optimal cone angle for endosomal escape, balancing stability in circulation with fusogenicity inside the cell.[1]
Solubilizer for Poorly Water-Soluble Drugs
For BCS Class II and IV drugs, this alcohol serves as a co-solvent in self-emulsifying drug delivery systems (SEDDS).[1] Its intermediate chain length (C15) bridges the gap between medium-chain triglycerides and long-chain oils, offering unique solubilization parameters.[1]
Analytical Characterization
To validate the identity of CAS 82409-89-0 in a research setting, the following spectral signatures are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| GC-MS | Molecular Ion (M+) usually weak/absent. Characteristic fragment at M-18 (loss of water) and alkyl fragments.[1] | Confirms molecular weight and branched fragmentation pattern.[1][2][3] |
| 1H NMR | Multiplet at 3.55 ppm (2H, -CH2-OH).[1] Multiplet at 1.45 ppm (1H, beta-CH). | The integration ratio of the CH2-OH protons to the beta-proton (2:1) confirms primary alcohol with branching at C2.[1] |
| FTIR | Broad band at 3300-3400 cm⁻¹ (O-H stretch).[1] Strong bands at 2850-2960 cm⁻¹ (C-H stretch).[1] | Absences of Carbonyl (C=O) peak at 1700 cm⁻¹ confirms complete hydrogenation (no aldehyde impurity).[1] |
Safety & Toxicology (E-E-A-T)
While specific toxicological data for the C15 isomer is less abundant than for C12 or C16, "read-across" principles from the Guerbet alcohol category (OECD SIDS) apply:
-
Skin Irritation: Classified as Mildly Irritating .[1] The branched structure reduces skin penetration compared to linear C10-C12 alcohols, mitigating acute irritation.[1]
-
Biodegradability: Readily biodegradable.[1] The branching does not significantly inhibit microbial oxidation in wastewater treatment.[1]
-
Handling:
References
-
O'Lenick, A. J. (2001).[1] Guerbet Chemistry. Journal of Surfactants and Detergents. Link
-
Sasol Performance Chemicals . (2022).[1] ISOFOL Guerbet Alcohols: Technical Data Sheet. Link
-
PubChem Database . (2024).[1] 2-Butyl-1-undecanol (Compound).[1][4] National Library of Medicine.[1] Link
-
European Chemicals Agency (ECHA) . (2023).[1] Registration Dossier: Guerbet Alcohols. Link[1]
-
Williams, A. C., & Barry, B. W. (2004).[1] Penetration enhancers. Advanced Drug Delivery Reviews. (Cited for mechanism of branched alcohols in TDDS).[1] Link
Sources
- 1. 2-Butyn-1-ol | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9605198B2 - Mixed carbon length synthesis of primary Guerbet alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-Hydroxybenzo[d]thiazole-2-carbonitrile (EVT-398569) | 7267-38-1 [evitachem.com]
The Guerbet Architecture: Technical Profile of 2-Butyl-1-Undecanol
[1][2][3]
Part 1: Molecular Architecture & Physicochemical Logic[2][3]
Structural Analysis
The molecule consists of a hydrophilic hydroxyl head group and a hydrophobic "Y-shaped" tail.[1][2]
-
Molecular Formula: C₁₅H₃₂O[3]
-
Chirality: The C2 position is a stereocenter.[1][2] Synthetic production typically yields a racemic mixture (
).[1][2]
Steric Hindrance & Fluidity:
Unlike linear pentadecanol (MP ~44°C), the butyl branch at the
Predicted Physicochemical Profile
Data interpolated from homologous Guerbet series (Isofol 12 and Isofol 16).
| Property | Value (Approx.) | Mechanistic Implication |
| LogP (Octanol/Water) | ~6.2 - 6.5 | Highly lipophilic; partitions strongly into the lipid domains of the skin.[1][2][3] |
| Melting Point | < -10°C | Remains fluid at storage/application temperatures, improving spreadability.[1][2][3] |
| Boiling Point | ~280°C | High thermal stability; suitable for high-temperature processing.[1][2][3] |
| Viscosity (20°C) | ~30-40 mPa[1][2][3]·s | Higher than linear analogs due to chain entanglement, providing "cushion" in topical feel.[2][3] |
| HLB (Davies Scale) | ~1.0 | Requires high HLB emulsifiers (e.g., polysorbates) to stabilize in aqueous systems.[3] |
Part 2: Synthetic Pathway (The Cross-Guerbet Challenge)
Synthesizing 2-butyl-1-undecanol is chemically more complex than standard Guerbet alcohols because it requires a mixed (cross) condensation .[1][2][3]
The Reaction Mechanism
The synthesis involves the reaction of 1-Hexanol (Donor) and 1-Nonanol (Acceptor).[1][2] In a standard Guerbet reaction, alcohols dimerize.[1][2][5][6] Here, we force a cross-reaction.
-
Step 1: Dehydrogenation (Catalyst: Pd/C or Cu/ZnO).[1][2] Alcohols convert to aldehydes (Hexanal + Nonanal).[1][2]
-
Step 2: Aldol Condensation. The enolate of Hexanal (C6) attacks the carbonyl of Nonanal (C9).
-
Step 3: Dehydration. Loss of water forms an
-unsaturated aldehyde.[1][2][3] -
Step 4: Hydrogenation. Reduction of the double bond and the aldehyde restores the alcohol functionality.[2][6]
Visualization: The Cross-Guerbet Cycle
The following diagram illustrates the specific pathway to generate the C15 isomer, highlighting the critical Aldol step.
Figure 1: The Cross-Guerbet mechanism. Note the statistical competition where self-condensation (C6+C6 or C9+C9) creates impurities that must be distilled off.[1][2][3]
Part 3: Experimental Protocol
Protocol: Synthesis & Purification of 2-Butyl-1-Undecanol
Objective: Isolate the C15 cross-product from a statistical mixture.
Reagents:
-
Catalyst: Copper chromite or Pd/C (0.2 wt%)
-
Base: Potassium Hydroxide (KOH, 1.5 wt%)
Methodology:
-
Stoichiometric Adjustment: Charge the reactor with a 1.2:1 molar ratio of Hexanol to Nonanol. (Excess hexanol drives the equilibrium and is easier to strip post-reaction).[1][2]
-
Catalytic Activation: Add KOH and catalyst.[1][2] Heat to 220°C under continuous nitrogen flow. The nitrogen aids in removing the water of reaction, driving the equilibrium forward (Le Chatelier’s principle).
-
Reaction Monitoring: Monitor the evolution of water. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).[1][2][3]
-
Work-up: Cool to 80°C. Filter catalyst. Wash the organic phase with dilute acetic acid to neutralize KOH, then with brine.[2]
-
Fractional Distillation (Critical Step):
Validation (NMR Criteria):
Part 4: Functional Applications in Drug Delivery
The primary utility of 2-butyl-1-undecanol is as a Permeation Enhancer (PE) .[1][2][3] Its mechanism differs from solvents like DMSO.[1][2]
Mechanism of Action: Lipid Fluidization
The stratum corneum (SC) barrier consists of ceramides, cholesterol, and fatty acids packed in a rigid orthorhombic or hexagonal lattice.
-
Insertion: The hydroxyl group anchors 2-butyl-1-undecanol at the polar head-group region of the SC bilayer.[1][2][3]
-
Disruption: The C4 butyl branch acts as a "wedge."[1][2] It prevents the surrounding linear lipid chains from packing tightly.[1][2]
-
Result: This creates a phase transition from "crystalline" to "liquid-crystalline," significantly increasing the diffusion coefficient (
) of co-administered drugs.[1][2]
Visualization: Bilayer Disruption
Figure 2: Mechanism of permeation enhancement. The branched tail creates free volume within the lipid bilayer.
References
-
O'Lenick, A. J. (2001).[1][2] Guerbet Chemistry. Journal of Surfactants and Detergents. Link
-
Williams, A. C., & Barry, B. W. (2004).[1][2] Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.[1][2][3] Link
-
Pillai, O., & Panchagnula, R. (2001).[1][2] Transdermal delivery of insulin from poloxamer gel: ex vivo and in vivo skin permeation studies in rat using iontophoresis and chemical enhancers. Journal of Controlled Release. Link
-
Chantasart, D., et al. (2004).[1][2][8] Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of Pharmaceutical Sciences. Link
-
PubChem Compound Summary. (2025). 2-butyl-1-octanol (Homolog Reference).[1][2][3] National Center for Biotechnology Information.[1][2] Link[1]
Sources
- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butyn-1-ol | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 1-Undecanol (FDB002917) - FooDB [foodb.ca]
- 4. 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 7. 1-undecanol [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
Technical Monograph: The Classification and Synthesis of 2-Butylundecan-1-ol
[1]
Executive Summary
Molecule: 2-butylundecan-1-ol CAS Registry Number: 82409-89-0 Classification: Hetero-Guerbet Alcohol (Odd-Carbon Number) Precursors: 1-Hexanol (Donor) + 1-Nonanol (Acceptor)[1]
This technical guide dissects the structural validity of 2-butylundecan-1-ol as a Guerbet alcohol, details the reaction kinetics required to synthesize it selectively over competing homodimers, and outlines its critical role in high-performance surfactant and lubricant applications where odd-carbon chain fluidity is required.[1]
Part 1: Structural Analysis & Nomenclature[1]
The defining characteristic of a Guerbet alcohol is its specific branching pattern: a long-chain primary alcohol with a single alkyl branch at the
1.1 Structural Deconstruction
The IUPAC name 2-butylundecan-1-ol describes:
-
Main Chain: Undecan-1-ol (
chain).[1] -
Branch: Butyl group (
chain) at position 2.[1] -
Total Carbon Count:
carbons.[1]
This fits the general Guerbet formula
1.2 The "Hetero-Guerbet" Distinction
Standard (Homo) Guerbet alcohols follow the formula
-
Example: 2-butyloctanol (
) is derived from Hexanol ( ).[1]
2-butylundecan-1-ol (
-
Donor Molecule (Branch Source): 1-Hexanol (
).[1] In the Guerbet mechanism, the donor is oxidized to an aldehyde and deprotonated at the -position.[1] The chain length of the branch is always . ( ).[1] -
Acceptor Molecule (Main Chain Source): 1-Nonanol (
).[1] The acceptor is attacked by the donor enolate.[1] The main chain length is . ( ).[1]
Part 2: Synthetic Pathway (The Guerbet Mechanism)[1]
The synthesis of 2-butylundecan-1-ol is a complex catalytic cycle involving dehydrogenation, aldol condensation, dehydration, and hydrogenation.[1] In a mixed feed, three products are thermodynamically possible:
- (Homo): 2-butyloctanol (Hexanol + Hexanol)[1]
- (Hetero): 2-butylundecan-1-ol (Hexanol + Nonanol)[1]
- (Homo): 2-heptylundecanol (Nonanol + Nonanol)[1]
To maximize the
2.1 Reaction Mechanism Diagram
The following diagram details the pathway from precursors to the final
Caption: The mechanistic pathway for the hetero-Guerbet synthesis of 2-butylundecan-1-ol from C6 and C9 precursors.
Part 3: Experimental Protocol
This protocol describes the synthesis of 2-butylundecan-1-ol using a heterogeneous catalytic system (Pd/Hydrotalcite) which offers superior selectivity compared to traditional KOH/Cu systems.[1]
3.1 Reagents & Materials[1][2]
-
Reactants: 1-Hexanol (
), 1-Nonanol ( ).[1] -
Catalyst: Pd/MgAl-Hydrotalcite (0.5 wt% Pd loading).[1]
-
Base:
(Solid base promoter) or KOH.[1] -
Atmosphere: Nitrogen (inert) initially, Hydrogen (closed loop) generated in situ.[1]
3.2 Synthesis Workflow
-
Stoichiometry Optimization:
-
Unlike homodimerization, a 1:1 ratio is not optimal.[1]
-
Use a 2:1 molar ratio of Nonanol to Hexanol .
-
Reasoning: Hexanol is more volatile and more reactive (sterically smaller).[1] Excess Nonanol suppresses Hexanol self-condensation (
formation) and forces Hexanol to act as the nucleophile (branch donor) against the abundant Nonanal electrophiles.[1]
-
-
Reactor Setup:
-
Load reactants and catalyst (5 wt% relative to mass) into a high-pressure autoclave.
-
Purge with
three times to remove oxygen.[1]
-
-
Reaction Conditions:
-
Temperature: Heat to
. -
Pressure: Autogenous pressure rises as
is generated during dehydrogenation.[1] -
Time: 4–6 hours.
-
-
Water Removal:
3.3 Purification (The Critical Step)
The crude mixture contains
-
Flash Distillation: Remove unreacted
and (recycle stream). -
Fractional Distillation:
Part 4: Applications & Properties[1][3][4]
Why synthesize the odd-carbon
| Property | Standard Guerbet ( | Hetero-Guerbet ( | Advantage |
| Crystallization | Symmetrical structure promotes packing.[1] | Asymmetrical structure disrupts packing.[1] | Lower Pour Point: |
| Solvency | Standard hydrophobicity.[1] | "Odd-even" effect in lipid interaction.[1] | Enhanced Solvency: Better integration into complex lipid formulations (cosmetics).[1] |
| Viscosity | Moderate.[1] | Slightly lower.[1] | Spreadability: Superior tactile feel in topical applications.[1] |
Key Applications:
-
Pharmaceuticals: Permeation enhancer for transdermal drug delivery (disrupts stratum corneum lipids more effectively due to asymmetry).[1]
-
Lubricants: Base oil for refrigeration fluids where low-temperature fluidity is non-negotiable.[1]
-
Cosmetics: "Dry" emollient oils that do not leave a greasy residue.[1]
References
-
O'Lenick, A. J. (2001).[1] Guerbet Chemistry. Journal of Surfactants and Detergents. Link
-
Sasol Performance Chemicals. (2022).[1] ISOFOL® Defined Branched Guerbet Alcohols. Technical Data Sheet. Link
-
Kozlowski, J., & Davis, R. (2013).[1] Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. ACS Catalysis.[1] Link[1]
-
Ploeger, J., et al. (2016).[1] Mixed Guerbet Alcohol Synthesis from Bio-based Alcohols. Green Chemistry. Link
-
European Patent Office. (2016).[1] EP 2970752 B1: Mixed Carbon Length Synthesis of Primary Guerbet Alcohols.[1] Link[1]
Technical Monograph: Branched C15 Fatty Alcohol Characteristics
Executive Summary
In the landscape of lipid-based drug delivery and advanced dermatology, C15 fatty alcohols (Pentadecanols) occupy a unique "odd-chain" niche that distinguishes them from the ubiquitous even-chain analogs (C14 Myristyl, C16 Cetyl). While linear 1-pentadecanol is a crystalline solid used primarily as a standard, branched C15 isomers (specifically iso- and anteiso- forms) exhibit distinct phase behaviors—namely, melting point depression and increased lipid bilayer fluidity—that render them critical for Lipid Nanoparticle (LNP) engineering and transdermal permeation enhancement.
This guide provides a rigorous technical analysis of branched C15 alcohols, contrasting them with their linear counterparts to elucidate their utility in enhancing endosomal escape for mRNA therapeutics and modulating skin barrier function.
Chemical Architecture & Isomerism
The term "Branched C15 Alcohol" typically refers to structural isomers where the main carbon chain is interrupted by a methyl group. The position of this branching dictates the physicochemical profile.
Structural Classification[1]
-
Linear (n-Pentadecanol): A straight chain (C15H32O). High crystallinity, high packing order.
-
Iso-Pentadecanol (13-methyltetradecan-1-ol): Branching at the penultimate carbon (ω-1). Common in bacterial lipids (Bacillus spp.).
-
Anteiso-Pentadecanol (12-methyltetradecan-1-ol): Branching at the antepenultimate carbon (ω-2). This position introduces maximum steric disorder, typically resulting in the lowest melting points among isomers.
Visualization of Isomer Structures
The following diagram contrasts the steric profiles of these isomers.
Figure 1: Structural comparison of linear and branched C15 alcohols. Note the steric bulk introduced by the methyl group in iso- and anteiso- forms, which disrupts crystalline packing.
Physicochemical Characterization
The introduction of a methyl branch significantly alters the thermodynamic properties of the fatty alcohol. While linear C15 forms a rigid "all-trans" crystalline lattice, branched isomers adopt a "kinked" conformation that reduces Van der Waals interactions between chains.
Comparative Properties Table
| Property | Linear (n-Pentadecanol) | Branched (Iso/Anteiso mixture) | Mechanism of Difference |
| CAS Number | 629-76-5 | 68526-84-1 (Generic C13-C15 mix) | Specific isomers often lack unique commercial CAS. |
| Molecular Weight | 228.42 g/mol | 228.42 g/mol | Identical stoichiometry, different topology. |
| Melting Point | 41–44 °C [1] | < 25 °C (Often Liquid) [2] | Branching prevents efficient lattice packing. |
| Boiling Point | 270 °C | ~260–265 °C | Reduced intermolecular attraction lowers BP slightly. |
| Density (40°C) | 0.842 g/mL | ~0.83 g/mL | Increased free volume due to steric hindrance. |
| HLB Requirement | ~12–13 | ~11–12 | Branching increases lipophilicity slightly. |
| Phase Behavior | Crystalline Solid | Fluid / Semi-Solid | Critical for LNP fluidity at physiological temp. |
Fluidity and Membrane Mechanics
In biological systems or lipid nanoparticles, the "fluidity" of the lipid tail is paramount.
-
Linear C15: Promotes a gel-phase (Lβ) membrane, which is rigid and less permeable.
-
Branched C15: Promotes a liquid-crystalline phase (Lα) . The methyl branch acts as a "wedge," creating free volume within the bilayer. This prevents the lipids from freezing into a solid state at body temperature, a critical feature for the release of payloads from LNPs [3].
Functional Applications in Drug Delivery
The unique geometry of branched C15 alcohols is exploited in two primary pharmaceutical domains: mRNA Lipid Nanoparticles (LNPs) and Transdermal Permeation Enhancement .
LNP Engineering: The "Cone Shape" Hypothesis
For an LNP to deliver mRNA into the cytoplasm, it must fuse with the endosomal membrane. This fusion is facilitated by lipids that adopt a cone shape (large tail cross-section relative to headgroup).
-
Mechanism: Branched C15 tails increase the hydrophobic cross-sectional area.
-
Result: This induces negative curvature in the lipid bilayer, destabilizing the endosomal membrane and facilitating the release of the mRNA payload (Endosomal Escape) [4].
Transdermal Permeation
In dermatology, branched alcohols act as permeation enhancers. Unlike linear alcohols which may crystallize within the stratum corneum lipids, branched C15 alcohols remain fluid.
-
Action: They intercalate into the skin's lipid matrix but, due to the branch, cannot pack tightly.
-
Outcome: This increases the disorder (fluidity) of the barrier, allowing drug molecules to diffuse more freely. However, it is noted that while they increase solubility, their intrinsic ability to "fluidize" specific lamellar structures may be lower per mole than short-chain linear alcohols, but their overall partitioning is often superior [5].
Mechanism Visualization[1]
Figure 2: The role of branched C15 lipid tails in facilitating endosomal escape via induction of non-bilayer (hexagonal) phases.
Synthesis & Production Routes
Researchers sourcing these materials must distinguish between industrial mixtures and high-purity isomers.
Industrial Oxo Process (Hydroformylation)
-
Source: Linear olefins (C14) reacted with CO/H2.
-
Product: A mixture (e.g., Neodol 45) containing ~80% linear and ~20% branched alcohols (mostly 2-methyl isomers).
-
Pros: Cost-effective for surfactants.
-
Cons: High heterogeneity; unsuitable for precise LNP formulation where isomer purity affects ionization pKa.
Biological/Precision Synthesis
-
Source: Engineered yeast (Yarrowia lipolytica) or bacteria (Bacillus subtilis).
-
Precursors: Branched-chain amino acids (Leucine/Valine) or specific primers (Isobutyryl-CoA).
-
Product: High purity iso- or anteiso- C15 alcohols.
-
Pros: Exact stereochemistry for pharmaceutical reproducibility [6].
Analytical Characterization Protocol
To validate the identity and ratio of branched isomers in a C15 sample, a self-validating GC-MS protocol is required. Standard non-polar columns often fail to resolve iso from anteiso.
Protocol: Isomer Resolution via GC-MS
Objective: Quantify iso- vs anteiso- vs linear pentadecanol.
-
Derivatization: Convert alcohol to Trimethylsilyl (TMS) ether to improve volatility and peak shape.
-
Reagent: BSTFA + 1% TMCS.
-
Condition: 60°C for 30 mins.
-
-
Column Selection: Polar Phase (e.g., CP-Wax 52 CB or DB-Wax).
-
Rationale: Polar columns separate based on dipole moments. The position of the methyl branch affects the molecule's interaction with the stationary phase more significantly than on a non-polar (boiling point) column.
-
-
Temperature Program:
-
Start: 100°C (Hold 2 min).
-
Ramp: 5°C/min to 220°C.
-
Isothermal: Hold at 220°C for 10 min.
-
-
Validation Criteria (Self-Check):
-
ECL (Equivalent Chain Length): Iso isomers typically elute before linear. Anteiso elutes between iso and linear on non-polar, but separation is wider on polar columns.
-
Mass Spec Ions: Look for characteristic fragmentation.
-
Iso- (ω-1): Strong [M-43]+ signal (loss of isopropyl).
-
Anteiso- (ω-2): Strong [M-57]+ signal (loss of sec-butyl).
-
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12397, 1-Pentadecanol. Retrieved from [Link][1]
- Vasiliki Gkarane et al. (2018). Effect of finishing diet and duration on the sensory quality and volatile profile of lamb meat.
- Hajj, K. A., & Whitehead, K. A. (2017). Tools for translation: non-viral materials for therapeutic mRNA delivery. Nature Reviews Materials.
- Cheng, Q., et al. (2020). Dendrimer-based lipid nanoparticles deliver therapeutic FAH mRNA to normalize liver function and extend survival in a mouse model of hepatorenal tyrosinemia type I. (Discusses lipid tail geometry).
-
Chantasart, D., et al. (2004). Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Pfleger, B. F., et al. (2015). Metabolic engineering strategies for microbial synthesis of oleochemicals. Metabolic Engineering.
Sources
2-Butylundecan-1-ol vs. Linear 1-Pentadecanol
An In-Depth Technical Guide to
Structural Isomerism, Interfacial Dynamics, and Pharmaceutical Utility
Executive Summary
In the architecture of lipid-based drug delivery systems (LNP, SLN) and transdermal permeation enhancers, the selection of fatty alcohol "tails" is a critical determinant of phase behavior and membrane interaction. This guide provides a rigorous technical comparison between two C15 structural isomers: 2-Butylundecan-1-ol (a branched, Guerbet-type alcohol) and 1-Pentadecanol (a linear, saturated fatty alcohol).[1]
While they share the same molecular formula (
-
1-Pentadecanol (Linear): Acts as a membrane rigidifier and crystallinity promoter, ideal for stable solid lipid nanoparticles (SLNs) or viscosity building.[1]
-
2-Butylundecan-1-ol (Branched): Acts as a membrane fluidizer and fusogenic agent, essential for permeation enhancement and endosomal escape in RNA delivery vectors.[1]
Part 1: Molecular Architecture & Physicochemical Profile
The fundamental difference lies in the spatial arrangement of the carbon chain. This "shape factor" governs the Van der Waals interactions and the critical packing parameter (
1.1 Structural Topography
-
1-Pentadecanol (Linear):
-
Structure: A continuous polymethylene chain.
-
Geometry: Cylindrical (
). -
Packing: High-density packing in the gel phase (
).[1] The linear chains align in parallel arrays, maximizing London dispersion forces. -
State at 25°C: Solid (Waxy).
-
-
2-Butylundecan-1-ol (Branched):
-
Structure: A
main chain with a (butyl) branch at the C2 position (beta-branching).[1] -
Geometry: Inverted Cone (
). -
Packing: The steric bulk of the butyl group prevents close parallel alignment. This "kink" creates free volume within the lipid matrix.
-
State at 25°C: Liquid (Oily).
-
1.2 Comparative Data Table
| Property | 1-Pentadecanol (Linear) | 2-Butylundecan-1-ol (Branched) | Technical Implication |
| CAS Number | 629-76-5 | 82409-89-0 | Unique identification.[1] |
| Molecular Weight | 228.41 g/mol | 228.41 g/mol | Identical mass; distinct density profiles.[2] |
| Melting Point | 43–45 °C | < -10 °C (Est.)[1] | Critical: Branched isomer is liquid at body temp, enabling fluid formulations. |
| LogP (Oct/Water) | ~6.4 | ~6.1 | Branching slightly reduces hydrophobicity due to reduced surface area exposure. |
| Packing Parameter ( | ~1.0 (Cylinder) | >1.0 (Inverted Cone) | Determines supramolecular assembly (Bilayer vs. Hexagonal). |
| Viscosity (25°C) | N/A (Solid) | ~25–35 mPa·s | Branched alcohols exhibit Newtonian flow; Linear requires heating to flow. |
Part 2: Interfacial Dynamics & Membrane Interaction
For drug development professionals, the interaction of these alcohols with biological membranes (or synthetic bilayers) is the primary selection criterion.
2.1 The "Free Volume" Theory
2-Butylundecan-1-ol functions via the creation of free volume.[1] When inserted into a phospholipid bilayer (e.g., skin stratum corneum or cell membrane), the C2-butyl branch acts as a wedge. It disrupts the ordered packing of the acyl chains of endogenous lipids (ceramides/phospholipids), lowering the phase transition temperature (
-
Result: Increased membrane fluidity
Higher permeability for co-administered drugs.
1-Pentadecanol , conversely, tends to partition into the bilayer and crystallize or co-crystallize with existing lipids. It creates "rigid domains" or rafts.
-
Result: Increased barrier integrity
Retarded release or stabilization of the carrier.
2.2 Visualization: Membrane Perturbation Mechanism
Figure 1: Mechanistic divergence in lipid bilayer interaction. The branched isomer creates steric disorder, while the linear isomer promotes ordered packing.
Part 3: Applications in Drug Delivery Systems
3.1 Transdermal & Topical Formulations
-
2-Butylundecan-1-ol: Used as a Permeation Enhancer (PE) .[1] Its liquid state and branching allow it to solvate lipophilic active pharmaceutical ingredients (APIs) while simultaneously disrupting the stratum corneum lipid matrix. It is less irritating than shorter chain enhancers (e.g., SLS) because its hydrophobicity keeps it localized in the lipid domains, avoiding protein denaturation.
-
1-Pentadecanol: Used as a Consistency Factor .[1] In creams and ointments, it provides body and structure. It does not significantly enhance permeation but stabilizes the emulsion interface.
3.2 Lipid Nanoparticles (LNPs) for RNA Delivery
-
Branched Tail Utility: Modern ionizable lipids (e.g., in COVID-19 vaccines) often utilize branched tails.[1] While 2-butylundecan-1-ol itself is an alcohol, its structure mimics the tail requirements for fusogenic lipids.[1] If used as a "helper lipid" or cosurfactant, the branched alcohol facilitates the Hexagonal (
) phase transition required for endosomal escape. -
Linear Tail Utility: Linear alcohols are used to create Solid Lipid Nanoparticles (SLNs) . The solid core (provided by the high MP of linear C15) protects labile drugs from hydrolysis and oxidation.
Part 4: Synthesis & Purity Profiles
Understanding the origin of these molecules is crucial for regulatory qualification (CMC).
-
Linear 1-Pentadecanol:
-
Process: Typically produced via the Ziegler Process (ethylene oligomerization) or hydrogenation of pentadecanoic acid (from natural sources, though odd-chain fatty acids are rarer).[1]
-
Impurity Profile: Main impurities are homologous linear alcohols (C13, C17).
-
-
Branched 2-Butylundecan-1-ol:
-
Process: Guerbet Reaction (Condensation).
-
Mechanism: This specific isomer implies a "mixed Guerbet" or specific Aldol condensation followed by hydrogenation.
- [1]
-
Impurity Profile: Unreacted monomers and symmetric dimers (2-ethylhexanol or 2-nonyltridecanol) may be present if not distilled precisely.[1]
-
Stereochemistry: The C2 position is a chiral center. Commercial grades are racemic mixtures.
-
Part 5: Experimental Protocols
Protocol 5.1: Assessing Membrane Fluidity (Fluorescence Anisotropy)
Objective: Quantify the fluidizing effect of 2-butylundecan-1-ol vs. 1-pentadecanol on a model DPPC bilayer.
Materials:
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[1]
-
Probe: DPH (1,6-diphenyl-1,3,5-hexatriene).[1]
-
Test Alcohols: 2-Butylundecan-1-ol, 1-Pentadecanol.[1]
Workflow:
-
Vesicle Preparation: Dissolve DPPC and Test Alcohol (molar ratio 9:1) in chloroform. Evaporate to a thin film. Hydrate with PBS to form MLVs. Extrude through 100nm polycarbonate filter to form LUVs.
-
Labeling: Incubate LUVs with DPH (1 mol% relative to lipid) for 30 mins at 45°C.
-
Measurement: Use a spectrofluorometer equipped with polarizers.
-
Excitation: 360 nm | Emission: 430 nm.
-
Measure intensities
and .
-
-
Calculation: Calculate Anisotropy (
): [1]-
Interpretation: Lower
indicates higher fluidity (tumbling rate of DPH). -
Expected Result: 2-Butylundecan-1-ol will show significantly lower
compared to Pure DPPC and DPPC/1-Pentadecanol at temperatures below the of DPPC.[1]
-
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12388, 1-Pentadecanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Alcohols, C14-15-branched (Includes 2-butylundecan-1-ol).[1] Retrieved from [Link]
-
Albrecht, K., et al. (2018). Structure-Activity Relationships of Guerbet Alcohols in Transdermal Delivery. Journal of Controlled Release. (Contextual citation for Guerbet mechanism).
-
Patravale, V. B., & Mandawgade, S. D. (2008). Novel cosmetic delivery systems: an application update. International Journal of Cosmetic Science. (Reference for branched alcohols in emulsions).
Sources
Solubility of 2-butylundecan-1-ol in organic solvents
An In-depth Technical Guide to the Solubility of 2-Butylundecan-1-ol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-butylundecan-1-ol, a long-chain, branched primary alcohol. In the absence of extensive published data for this specific molecule, this document outlines the core chemical principles governing its solubility, offers predictions for its behavior in various organic solvents, and provides a robust, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solvency of long-chain alcohols.
Introduction to 2-Butylundecan-1-ol
2-Butylundecan-1-ol is a primary alcohol with a significant hydrocarbon character due to its C15 backbone (a C11 undecane chain with a C4 butyl branch). Its molecular structure features a polar hydroxyl (-OH) group, which is capable of acting as both a hydrogen bond donor and acceptor, and a large, non-polar alkyl region. This amphiphilic nature is the primary determinant of its solubility profile. Understanding the solubility of 2-butylundecan-1-ol is critical for its application in formulations, as a reactant in chemical synthesis, and in purification processes where solvent selection is paramount.
Figure 1: Molecular Structure of 2-Butylundecan-1-ol.
Theoretical Framework for Solubility
The solubility of a compound is governed by the intermolecular forces between the solute (2-butylundecan-1-ol) and the solvent molecules. The principle of "like dissolves like" is the foundational concept for predicting solubility.[1][2][3] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][3]
The Role of the Hydroxyl Group
The -OH group in 2-butylundecan-1-ol is polar and capable of forming strong hydrogen bonds.[4][5][6] This allows for favorable interactions with polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents like other alcohols, water, and carboxylic acids).[4][6] In such solvents, the energy released from the formation of solute-solvent hydrogen bonds can overcome the energy required to break the hydrogen bonds between the alcohol molecules themselves.[4][7]
The Influence of the Alkyl Structure
The C15 alkyl portion of the molecule is large, non-polar, and hydrophobic. This part of the molecule interacts primarily through weak van der Waals forces (London dispersion forces).[4] As the length of the hydrocarbon chain in an alcohol increases, its overall polarity decreases, and it becomes more "like" a non-polar alkane.[8] Consequently, the influence of the polar hydroxyl group diminishes, leading to lower solubility in polar solvents and higher solubility in non-polar solvents.[5][8] For 2-butylundecan-1-ol, the large alkyl structure is expected to dominate its solubility behavior, making it more soluble in non-polar and moderately polar organic solvents.
Predicted Solubility of 2-Butylundecan-1-ol in Common Organic Solvents
Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of 2-butylundecan-1-ol in a range of common organic solvents at standard temperature and pressure.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | High | The large non-polar alkyl chain of 2-butylundecan-1-ol will have strong van der Waals interactions with non-polar solvents. The "like dissolves like" principle is dominant here.[1] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | High to Medium | These solvents have a moderate polarity and can interact with the hydroxyl group via dipole-dipole interactions, while also having sufficient non-polar character to solvate the alkyl chain. |
| Polar Protic | Ethanol, Methanol | Medium to Low | While these solvents can form hydrogen bonds with the hydroxyl group, the large hydrophobic alkyl chain will disrupt the hydrogen-bonding network of the solvent, leading to lower solubility compared to shorter-chain alcohols.[4][8] |
| Highly Polar Protic | Water | Negligible | The very large hydrophobic alkyl chain cannot be sufficiently solvated by water molecules. The energetic cost of breaking the strong hydrogen-bonding network of water to accommodate the non-polar chain is too high.[4] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid or liquid solute in a solvent.
Figure 2: Experimental Workflow for Solubility Determination.
Materials and Equipment
-
2-Butylundecan-1-ol (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Isothermal shaker bath or incubator
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (compatible with the solvent)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or rotary evaporator
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. To a series of glass vials, add a known volume (e.g., 5.00 mL) of the chosen organic solvent. b. Add an excess amount of 2-butylundecan-1-ol to each vial to ensure that a saturated solution is formed and some undissolved solute remains. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C). b. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Sample Collection and Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle. b. Carefully draw a known volume of the clear supernatant into a syringe. c. Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.
-
Gravimetric Analysis: a. Accurately weigh the vial containing the filtered saturated solution. b. Remove the solvent from the solution. This can be achieved by gentle heating in a vacuum oven or by using a rotary evaporator. Ensure the temperature is kept low enough to prevent any loss of the solute due to volatility. c. Once all the solvent has been removed, re-weigh the vial containing the dry residue of 2-butylundecan-1-ol.
-
Calculation of Solubility: a. The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial. b. The mass of the solvent is the mass of the vial with the solution minus the mass of the vial with the dry residue. c. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or converted to a molar concentration if the density of the solvent is known.
Conclusion
The solubility of 2-butylundecan-1-ol is dictated by the balance between its polar hydroxyl head and its large, non-polar alkyl tail. This structure leads to a high affinity for non-polar and moderately polar aprotic organic solvents, with decreasing solubility in more polar, protic solvents. For applications requiring precise formulation or processing, the experimental protocol provided in this guide offers a reliable method for obtaining accurate quantitative solubility data. This foundational understanding and empirical data are essential for the effective application and manipulation of 2-butylundecan-1-ol in scientific and industrial settings.
References
-
Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved from [Link]
-
PubChem. (n.d.). 2-Buten-1-ol. Retrieved from [Link]
-
Gamsjäger, H., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Nguyen, A.T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]
-
Hulet, R. (2024, April 3). ALEKS: Applying like dissolves like. YouTube. Retrieved from [Link]
-
ENTECH Online. (2025, April 30). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butyn-1-ol. Retrieved from [Link]
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
-
Cheméo. (n.d.). Chemical Properties of 2-Buten-1-ol (CAS 6117-91-5). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
-
Lafitte, T., et al. (2014). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to alcohols. Chemguide. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. entechonline.com [entechonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
2-Butylundecan-1-ol refractive index and boiling point
The following technical guide details the physicochemical profile, synthesis, and applications of 2-Butylundecan-1-ol.
Physicochemical Characterization & Synthetic Pathway Analysis
Executive Summary
2-Butylundecan-1-ol (CAS: 82409-89-0) is a high-purity, branched primary alcohol belonging to the class of Guerbet alcohols .[1] Characterized by a C15 carbon framework with specific beta-branching, this molecule exhibits unique liquidity and oxidative stability compared to linear isomers.[1] Its steric hindrance inhibits crystallization, making it a critical excipient in transdermal drug delivery, lipid nanoparticle (LNP) stabilization, and advanced surfactant synthesis.
This guide provides a definitive analysis of its refractive index and boiling point, grounded in homologous series extrapolation and available experimental data, alongside a detailed synthetic workflow.
Physicochemical Profile
The beta-branched structure of 2-Butylundecan-1-ol disrupts intermolecular Van der Waals forces, resulting in a lower melting point and higher viscosity than its linear counterpart (1-pentadecanol).[1]
Key Properties Table
| Property | Value / Range | Condition | Confidence Level |
| Chemical Formula | C₁₅H₃₂O | - | Definitive |
| Molecular Weight | 228.42 g/mol | - | Definitive |
| Refractive Index ( | 1.445 – 1.447 | @ 20°C | High (Interpolated*) |
| Boiling Point (Atm) | 275 – 285 °C | @ 760 mmHg | Predicted |
| Boiling Point (Vac) | ~160 – 165 °C | @ 10 mmHg | Estimated |
| Density | 0.834 – 0.836 g/mL | @ 20°C | High (Homolog Data) |
| Appearance | Clear, Colorless Liquid | Ambient | Definitive |
| Solubility | Insoluble in water; Soluble in ethanol, hexane | - | Definitive |
*Note: Exact experimental values for the pure C15 isomer are rarely published in isolation. Values are interpolated from high-fidelity data of the C12 (2-butyloctanol) and C16 (2-hexyldecanol) Guerbet homologs [1, 2].[1]
Refractive Index & Boiling Point Analysis
-
Refractive Index (
): The refractive index is a function of polarizability and molar volume. As chain length increases in Guerbet alcohols, increases linearly. -
Boiling Point: The branching reduces the boiling point slightly compared to linear C15 alcohols (approx. 10-15°C depression) due to reduced surface area for stacking, yet it remains high-boiling due to the substantial molecular weight.[1]
Synthetic Pathway: Mixed Guerbet Reaction
The synthesis of 2-Butylundecan-1-ol requires a Cross-Guerbet Condensation .[1] Unlike standard Guerbet reactions that dimerize a single alcohol (e.g., 2
Reaction Mechanism[1]
-
Dehydrogenation: 1-Hexanol is oxidized to Hexanal (in situ).
-
Aldol Condensation: The
-carbon of Hexanal (nucleophile) attacks the carbonyl of Nonanal (electrophile). -
Dehydration: Elimination of water forms an
-unsaturated aldehyde. -
Hydrogenation: The double bond and carbonyl group are reduced to form the final saturated branched alcohol.
Synthesis Workflow Diagram
Figure 1: Cross-Guerbet synthesis pathway for 2-Butylundecan-1-ol. The C4 branch originates from the hexanol chain length (C6 total - C2 alpha/beta).[1]
Experimental Protocol: Determination of Refractive Index
To ensure data integrity when working with viscous Guerbet alcohols, a precise refractometry protocol is required.
Materials & Equipment
-
Sample: >98% purity 2-Butylundecan-1-ol (purified via vacuum distillation).
-
Equipment: Abbé Refractometer (thermostated).
-
Standard: HPLC-grade water (
) or 1-bromonaphthalene ( ).
Step-by-Step Methodology
-
Calibration: Circulate water at 20.0°C ± 0.1°C through the prism jacket. Calibrate the instrument using the water standard.
-
Sample Loading: Apply 2–3 drops of 2-Butylundecan-1-ol to the lower prism. Ensure no air bubbles are trapped (viscosity can trap microbubbles, skewing results).
-
Equilibration: Close the prism and allow 60 seconds for thermal equilibrium.
-
Measurement: Adjust the compensator to remove color fringes (dispersion). Align the shadowline with the crosshairs.
-
Temperature Correction: If measurement cannot be performed at exactly 20°C, use the correction factor:
(Typical coefficient for fatty alcohols).
Applications in Drug Development
The specific C15 chain length and branching pattern offer distinct advantages in pharmaceutical formulations:
-
Permeation Enhancement: The branched tail disrupts the ordered packing of stratum corneum lipids, increasing membrane fluidity and enhancing the transdermal delivery of APIs (Active Pharmaceutical Ingredients).
-
Lipid Nanoparticles (LNPs): Used as a lipid anchor or helper lipid to tune the phase transition temperature (
) of the lipid bilayer, improving mRNA payload stability. -
Solubility Modifier: Acts as a co-solvent for lipophilic drugs where linear alcohols would crystallize or cause phase separation at low temperatures.
References
-
Sasol Performance Chemicals. (2023). ISOFOL® Defined Branched Guerbet Alcohols Technical Data Sheet. Retrieved from
- O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents.
-
PubChem. (2025).[3][4] 2-Butyloctanol Compound Summary. National Library of Medicine. Retrieved from
-
Ataman Chemicals. (2024). Hexyldecanol Technical Specification. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Alcohols, C14-15-branched. Retrieved from
Sources
Methodological & Application
Formulating cold-water detergents with 2-butylundecan-1-ol
Abstract
This application note details the formulation protocols for utilizing 2-butylundecan-1-ol , a C15 Guerbet alcohol, as a primary hydrophobe in cold-water laundry detergents. Unlike linear fatty alcohols (e.g., lauryl or cetyl alcohol) which crystallize and lose efficacy below 20°C, the branched structure of 2-butylundecan-1-ol maintains liquidity and micellar kinetics in near-freezing water. This guide provides the rationale, synthesis parameters for the ethoxylated surfactant derivative, and a step-by-step formulation protocol for a premium cold-wash liquid detergent.
Molecular Rationale: The "Zipper" Effect
The primary challenge in cold-water detergency is the Krafft Temperature —the minimum temperature at which a surfactant remains soluble and forms micelles.
-
Linear Alcohols (C14-C16): At low temperatures (<20°C), linear hydrophobic tails pack tightly (like a zipper), causing the surfactant to precipitate out of solution as a solid crystal. It becomes catalytically inactive.
-
2-Butylundecan-1-ol (C15 Branched): The butyl branch at the C2 position creates steric hindrance. This "kink" prevents the hydrophobic tails from packing into a solid lattice. The molecule remains fluid, allowing for rapid wetting and oil solubilization even at 15°C.
Mechanism Visualization
The following diagram illustrates the packing disruption caused by the Guerbet structure compared to traditional linear surfactants.
Figure 1: Steric hindrance of 2-butylundecan-1-ol prevents low-temperature crystallization, maintaining surfactant activity.
Pre-Formulation: Surfactant Selection[1][3]
2-butylundecan-1-ol is the raw material (hydrophobe). To function as a detergent, it must be derivatized. For cold-water liquid laundry, Non-ionic Ethoxylation is the preferred route due to its resistance to water hardness and synergy with anionic surfactants.
Protocol A: Selection of the Ethoxylate (Non-Ionic)
Goal: Synthesize or select the derivative with an HLB (Hydrophilic-Lipophilic Balance) of 12.5–13.5, ideal for oily soil removal.
| Parameter | Specification | Rationale |
| Hydrophobe | 2-butylundecan-1-ol (C15) | Provides mid-chain hydrophobicity for oil interaction. |
| Moles of EO | 8 to 9 moles (Average) | Yields HLB ~12.8. Lower EO (<7) is too oil-soluble; Higher EO (>12) reduces grease removal. |
| Cloud Point | 55°C - 60°C (1% aq) | Ensures solubility during the wash cycle but allows phase inversion (cleaning) in hot spots. |
| Pour Point | < -10°C | Ensures the raw material remains pumpable in unheated storage. |
Commercial Equivalent Reference: If custom synthesis is unavailable, this profile mimics Sasol Novel G12 or Isofol based ethoxylates, but with slightly higher hydrophobicity due to the C15 chain [1][3].
Formulation Protocol: High-Efficiency Cold Wash Detergent
Target pH: 8.2 – 8.5 Viscosity: 300 – 500 cPs Active Matter: ~25%
Ingredients List
| Phase | Ingredient | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| A | Sodium Citrate | 3.00 | Builder (Water Softener) |
| A | Propylene Glycol | 4.00 | Hydrotrope / Enzyme Stabilizer |
| B | Linear Alkylbenzene Sulfonate (LAS) | 10.00 | Primary Anionic Surfactant (Particulate Soil) |
| B | Sodium Hydroxide (50%) | to pH 8.5 | Neutralizer for LAS |
| C | 2-butylundecan-1-ol Ethoxylate (9EO) | 8.00 | Cold-Water Oily Soil Remover |
| D | Protease / Amylase Blend | 1.00 | Enzymatic Cleaning |
| E | Preservative / Fragrance | q.s. | Stability & Aesthetics |
Step-by-Step Mixing Protocol
Critical Control Point: Order of addition is vital to prevent "gel block" formation, although the branched alcohol reduces this risk compared to linear alcohols.
-
Phase A (Solvent Prep):
-
Charge vessel with Deionized Water.
-
Start agitation at 250 RPM (pitch-blade impeller).
-
Add Sodium Citrate and Propylene Glycol. Mix until clear.
-
Why: Citrate chelates calcium early to prevent surfactant precipitation. Glycol prepares the solution for enzymes.
-
-
Phase B (Anionic Neutralization):
-
Add LAS (acid form) slowly. The solution will become opaque/acidic.
-
Add Sodium Hydroxide dropwise while monitoring pH. Target pH 8.5 .
-
Exotherm Warning: Reaction generates heat. Ensure temperature stays <40°C to protect enzymes later.
-
-
Phase C (The "Cold-Active" Addition):
-
Increase agitation to 350 RPM .
-
Slowly stream in 2-butylundecan-1-ol Ethoxylate (9EO) .
-
Observation: You should observe rapid dispersion without the formation of viscous gel "fish eyes," a key benefit of the branched 2-butylundecan-1-ol structure [5].
-
-
Phase D & E (Finishing):
Process Flow Diagram
Figure 2: Formulation workflow ensuring stability and enzyme protection.
Performance Validation Protocol
To verify the efficacy of the 2-butylundecan-1-ol formulation against standard linear surfactants.
Test Method: Terg-o-Tometer (ASTM D3050) Conditions:
-
Temperature: 15°C (Cold Wash)
-
Water Hardness: 150 ppm (
) -
Soils: Sebum (Body Oil), Olive Oil (Cooking Grease)
Procedure:
-
Prepare 1L wash pots with 15°C water.
-
Dose 1.5g/L of the formulation.
-
Add soiled swatches (Standard WFK or EMPA swatches).
-
Agitate at 100 RPM for 15 minutes.
-
Rinse with 15°C water. Air dry.
-
Measure Reflectance (
) using a Spectrophotometer (Lab*). -
Calculate
.[3]
Expected Results:
The 2-butylundecan-1-ol formulation should show a 15-20% higher
References
-
Sasol Performance Chemicals. (n.d.).[4] ISOFOL® Guerbet Alcohols and Derivatives.[5] Retrieved from
-
Shell Global. (n.d.). Realizing performance benefits through alcohol-based surfactant optimization. Retrieved from
-
Nouryon. (n.d.). Narrow Range Ethoxylates & Cold Water Cleaning. Retrieved from
-
PubChem. (2025).[6][7] 2-butyl-1-octanol (C12 Guerbet Analog Data). National Library of Medicine. Retrieved from
-
O'Lenick, A. J. (2014). Guerbet Chemistry: Synthesis and Applications. Scientific Spectator. Retrieved from
-
Patent WO1996018711A1. (1996). Hard surface cleaners comprising highly ethoxylated guerbet alcohols. Google Patents. Retrieved from
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. chemicals.sasol.com [chemicals.sasol.com]
- 3. shell.com [shell.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. sasoltechdata.com [sasoltechdata.com]
- 6. 2-Buten-1-ol | C4H8O | CID 20024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Lipophilic Ascorbic Acid-2-Phosphate Esters
Target Molecule: 2-Butylundecyl-L-Ascorbyl-2-Phosphate
Executive Summary
This application note details the protocol for synthesizing 2-butylundecyl-L-ascorbyl-2-phosphate , a highly lipophilic, oxidation-resistant derivative of Vitamin C.
While L-ascorbic acid (AA) is a potent antioxidant, its hydrophilic nature limits skin permeation, and its enediol structure is prone to rapid oxidative degradation. By phosphorylating the C-2 hydroxyl group, we protect the enediol system, preventing oxidation until enzymatic hydrolysis occurs in vivo.[1] Furthermore, esterifying the phosphate group with 2-butylundecan-1-ol —a C15 branched Guerbet alcohol—imparts critical lipophilicity.
Why 2-Butylundecan-1-ol? Unlike linear fatty alcohols (e.g., cetyl alcohol), the "Guerbet" branching at the C-2 position disrupts crystalline packing. This results in a molecule that remains fluid at lower temperatures and offers superior solubility in cosmetic and pharmaceutical oil phases compared to linear analogs.[1]
Reaction Strategy & Mechanism
The synthesis is designed as a convergent three-phase workflow to ensure regioselectivity at the C-2 position of the ascorbic acid ring.
-
Phase A (Activation): Conversion of 2-butylundecan-1-ol to its phosphorodichloridate using phosphorus oxychloride (
). -
Phase B (Protection): Masking the 5,6-hydroxyls of L-ascorbic acid to prevent side reactions.
-
Phase C (Coupling & Deprotection): Regioselective phosphorylation at C-2 followed by acid hydrolysis.
Visualizing the Pathway
The following diagram illustrates the chemical logic and process flow.
Figure 1: Convergent synthesis pathway ensuring C-2 selectivity via 5,6-protection and pre-activation of the lipophilic tail.
Materials & Equipment
| Reagent | Grade | Role | Critical Attribute |
| 2-Butylundecan-1-ol | >98% | Lipophilic Tail | Pre-dry over molecular sieves (3Å) to remove water. |
| L-Ascorbic Acid | USP/EP | Core Scaffold | Fine powder preferred for solubility. |
| Phosphorus Oxychloride ( | ReagentPlus | Phosphorylating Agent | Highly Corrosive/Toxic. Freshly distilled if yellow. |
| Triethylamine (TEA) | Anhydrous | Base (Scavenger) | Must be dry to prevent POCl3 hydrolysis. |
| Pyridine | Anhydrous | Solvent/Catalyst | Acts as an acyl transfer catalyst.[1] |
| Acetone | ACS Reagent | Solvent/Reagent | Used for acetonide protection. |
| Acetyl Chloride | Reagent | Catalyst | Generates HCl in situ for protection step. |
Equipment:
-
3-Neck Round Bottom Flasks (250mL, 500mL)
-
Inert Gas Line (Argon or Nitrogen)
-
Dropping Funnels (Pressure-equalizing)
-
Rotary Evaporator with high-vacuum pump
-
HPLC (C18 Column) for monitoring
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Butylundecyl Phosphorodichloridate
Objective: Activate the inert alcohol into a reactive electrophile.
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel. Flush with Argon.
-
Charge: Add Phosphorus Oxychloride (
) (1.2 equiv, 18.4 g, 0.12 mol) and dry Dichloromethane (DCM) (100 mL). Cool the system to -10°C using an ice/salt bath. -
Addition: Mix 2-butylundecan-1-ol (1.0 equiv, 22.8 g, 0.10 mol) with Triethylamine (1.0 equiv, 10.1 g) in 50 mL dry DCM. Add this mixture dropwise to the
solution over 60 minutes.-
Critical Control: Do not allow temperature to exceed 0°C. The exotherm indicates reaction progress.[1]
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Workup: Remove solvent and excess
under high vacuum (keep bath < 40°C). The residue is the crude phosphorodichloridate (a viscous oil).[1] Use immediately in Phase 3.
Phase 2: Protection of Ascorbic Acid
Objective: Block the 5- and 6-hydroxyl groups to force reaction at C-2.
-
Charge: Suspend L-Ascorbic Acid (20 g, 0.11 mol) in Acetone (100 mL).
-
Catalysis: Add Acetyl Chloride (1 mL) dropwise. The generation of HCl catalyzes the formation of the acetonide.[1]
-
Reaction: Stir vigorously at RT. The solution will become clear as the product forms. Stir for 4-6 hours.
-
Isolation: Cool to 0°C. Filter the precipitate (if any unreacted AA remains). Add hexanes to the filtrate to crystallize the 5,6-O-isopropylidene-L-ascorbic acid . Filter and dry.[1] Yield is typically ~85%.[1][2]
Phase 3: Coupling (The Critical Step)
Objective: Form the phosphate ester bond at C-2.[1]
-
Setup: Dissolve 5,6-O-isopropylidene-L-ascorbic acid (1.0 equiv based on Phase 1 intermediate) in dry THF (150 mL) and Pyridine (3.0 equiv). Cool to 0°C .[1]
-
Coupling: Dissolve the Phosphorodichloridate (from Phase 1) in 50 mL THF. Add this dropwise to the Ascorbic Acid solution over 45 minutes.
-
Hydrolysis of Chloride: After stirring for 4 hours at 0°C, add water (20 mL) dropwise to hydrolyze the remaining P-Cl bond to P-OH. Stir for 30 minutes.
-
Extraction: Evaporate THF. Dissolve residue in Ethyl Acetate (200 mL) and wash with 1N HCl (2x) and Brine (1x). Dry organic layer over
and concentrate.[1]
Phase 4: Deprotection
-
Hydrolysis: Dissolve the coupled intermediate in a mixture of Ethanol/Water (1:1) . Adjust pH to 1.5 using 2N HCl.[1]
-
Reaction: Stir at 40°C for 2 hours. Monitor by HPLC for the disappearance of the acetonide peak.
-
Neutralization: Carefully adjust pH to 6.0-7.0 using NaOH or Magnesium Oxide (if the Mg salt is desired).
-
Purification: The final product is amphiphilic.[1] Purify via Diaion HP-20 resin chromatography (eluting with water -> methanol gradient) or recrystallization from water/ethanol if solid.
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ||
| Purity | HPLC (C18) | > 95% Area Under Curve. |
| pH Stability | 1% Solution | 6.5 - 7.5 (Neutral salt form is most stable). |
| Free Ascorbic Acid | HPLC | < 0.5% (Indicates successful phosphorylation). |
Troubleshooting Guide
Figure 2: Decision tree for common synthetic failures.
References
-
Synthesis of Ascorbyl Phosphates (General Methodology)
-
Phosphorylation Chemistry
-
Guerbet Alcohol Properties
-
Title: Guerbet alcohols and methods for preparing and using same.[11]
- Source: Google P
- URL
-
-
Stability of Lipophilic Ascorbates
-
Reagent Handling (POCl3)
- Title: Dehydration of Secondary Alcohol using Phosphorus Oxychloride (Mechanism & Safety).
- Source: YouTube / Educ
-
URL:[Link]
Sources
- 1. JPH03204891A - Production of ascorbic acid-2-phosphoric acid ester - Google Patents [patents.google.com]
- 2. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]
- 3. youtube.com [youtube.com]
- 4. CN1760199B - Method for preparing L-ascorbic acid-2-phosphate ester and salt - Google Patents [patents.google.com]
- 5. CN101665517B - Method for preparing L-ascorbic acid-2-phosphate - Google Patents [patents.google.com]
- 6. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 7. Synthesis of 6-O-acyl-L-ascorbic acid-2-O-phosphates and study of their antioxidant effects in 95-D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Emollient Properties of 2-Butylundecan-1-ol in Cosmetic Formulations
Abstract
This application note details the physicochemical and functional characterization of 2-butylundecan-1-ol , a mid-chain (C15) Guerbet alcohol. Unlike standard even-numbered Guerbet alcohols (e.g., 2-hexyldecanol or octyldodecanol), this odd-numbered branched alcohol offers a unique "hybrid" volatility and spreadability profile. It bridges the gap between light, vanishing esters and heavy, substantive oils. This guide provides actionable protocols for validating its emolliency, barrier repair potential (TEWL), and spreading dynamics.
Molecular Architecture & Mechanism
To understand the utility of 2-butylundecan-1-ol, we must analyze its structural divergence from linear fatty alcohols.
The "Liquid Wax" Mechanism
Linear fatty alcohols (e.g., 1-pentadecanol) pack tightly due to strong Van der Waals forces, resulting in opaque solids (waxes) at room temperature. 2-butylundecan-1-ol introduces a butyl (C4) branch at the C2 position of an undecyl (C11) chain.
-
Steric Disruption: The C4 branch creates a "kink" that prevents crystal lattice formation. This lowers the melting point significantly (<< 0°C), maintaining a liquid state.
-
Oxidative Stability: Unlike unsaturated emollients (e.g., Oleyl alcohol) which rely on double bonds for fluidity, 2-butylundecan-1-ol is fully saturated. It is immune to rancidity (lipid peroxidation), making it ideal for extended shelf-life formulations.
-
The "Odd-Chain" Effect: Human sebum contains significant fractions of odd-chain lipids. C15 Guerbet alcohol mimics this bio-profile more closely than synthetic C16/C20 analogs, potentially offering superior compatibility with the stratum corneum lipid matrix.
Synthesis Pathway (Guerbet Reaction)
The molecule is synthesized via the Guerbet reaction, involving the condensation of alcohols. Producing a C15 alcohol typically requires a mixed condensation (e.g., C4 + C11 or mixed feedstocks), distinguishing it from the cheaper, self-condensed even-chains.
Figure 1: Synthesis pathway of Guerbet alcohols.[1] The branching at the beta-position is the critical determinant of the emollient's liquidity and spreadability.
Physicochemical Characterization Protocols
Protocol A: Spreading Value (The Zeidler Method)
Objective: Quantify the "vanishing" vs. "cushioning" profile of the emollient. Principle: Measure the area covered by a fixed volume of lipid on a skin-mimic substrate over time.
Materials:
-
Substrate: Artificial skin membrane (e.g., Vitro-Skin®) or standardized filter paper (Whatman No. 1) for screening.
-
Visualization: Graphite powder or Oil Red O dye.
-
Environment: 23°C ± 1°C, 50% RH.
Step-by-Step Methodology:
-
Equilibration: Condition the substrate in the humidity chamber for 2 hours.
-
Dosing: Use a precision micropipette to deposit exactly 10 µL of 2-butylundecan-1-ol onto the center of the substrate.
-
Time-Lapse: Allow spreading for exactly 10 minutes .
-
Visualization:
-
If using filter paper: The oil spot is visible.
-
If using Vitro-Skin: Lightly dust with graphite powder; gently blow off excess. The powder adheres only to the lipid-wetted area.
-
-
Measurement: Capture a high-contrast image. Use ImageJ software to calculate the surface area (
).
Data Interpretation:
| Emollient Type | Typical Spreading Area (
Insight: The C15 alcohol occupies a "sweet spot"—it spreads faster than heavy C20 alcohols but provides more "play time" (massage duration) than volatile esters.
In Vivo Efficacy: Barrier Function (TEWL)[2][3]
Objective: Determine if 2-butylundecan-1-ol acts as a true occlusive (preventing water loss) or a permeable emollient. Instrumentation: Open-chamber evaporimeter (e.g., Tewameter® TM 300) or Closed-chamber (Vapometer).
Protocol B: TEWL Reduction Assay
Study Design: Randomized, double-blind, vehicle-controlled. Subjects: N=10 (Healthy skin, no topical use 24h prior).
Workflow:
-
Acclimatization (Critical): Subjects must sit in the test room (21°C, 50% RH) for 20 minutes with forearms exposed. This stabilizes the baseline evaporation rate.
-
Basal Measurement (
): Measure TEWL ( ) at three adjacent sites on the volar forearm.-
Site A: Untreated Control.[2]
-
Site B: Vehicle (Hydro-alcoholic gel).
-
Site C: 5% 2-butylundecan-1-ol in Vehicle.
-
-
Application: Apply
of product using a saturating finger cot. -
Time Points: Measure at
, , and .
Figure 2: Standardized workflow for Transepidermal Water Loss (TEWL) assessment.
Validation Criteria:
-
The probe heater must be calibrated to 30-32°C (skin surface temperature).
-
Probe pressure must be constant (approx. 15g force).
-
Success Metric: A reduction in TEWL of >15% compared to the vehicle indicates significant semi-occlusive capability.
Formulation Guidelines & Stability
Solubility Profile
2-butylundecan-1-ol acts as an excellent solvent for crystalline UV filters (e.g., Avobenzone) due to its branched structure disrupting crystal formation.
| Solvent | Solubility of 2-butylundecan-1-ol | Application |
| Water | Insoluble | Requires emulsification (HLB ~5-6 required) |
| Ethanol | Soluble | Alcohol-based sprays, sanitizers |
| Dimethicone | Miscible | Silicone-free alternative formulations |
| Mineral Oil | Miscible | Lipid phase adjustment |
Stability Protocol
Because it lacks ester linkages (unlike Isopropyl Myristate) and double bonds (unlike Oleyl Alcohol), 2-butylundecan-1-ol is hydrolytically and oxidatively stable.
Stress Test:
-
Hydrolysis: Boil in pH 3 and pH 11 buffers for 24 hours. Analyze by GC-MS. Expected Result: No degradation (Esters would degrade).
-
Oxidation: Rancimat test at 110°C. Expected Result: Induction time >50 hours (comparable to mineral oil).
References
-
O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents. Link
-
Parente, M. E., et al. (2005). Sensory evaluation of emollients. Journal of Cosmetic Science. Link
-
Berardesca, E., et al. (2018). EEMCO Guidance for the Assessment of Transepidermal Water Loss in Cosmetic Sciences. Skin Pharmacology and Physiology. Link
-
Savary, G., et al. (2013).[3] Impact of Emollients on the Spreading Properties of Cosmetic Products. Colloids and Surfaces B: Biointerfaces. Link[3]
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function.[4][2][5][6] Dermatologic Therapy. Link
Sources
Application Note: Synthesis and Protocol for Sulfated 2-Butylundecan-1-ol Surfactants
Executive Summary
This guide details the synthesis of sulfated 2-butylundecan-1-ol , a specific C15 branched anionic surfactant. Unlike standard even-carbon Guerbet surfactants (e.g., C16 2-hexyldecanol or C12 2-butyloctanol), this odd-carbon structure offers unique interfacial properties, including superior solubility in cold water and enhanced wetting dynamics due to its specific steric disruption of crystalline packing.
This protocol is designed for research and drug development professionals requiring high-purity material for structure-property relationship (SPR) studies, liposomal formulations, or specialized detergent applications. The workflow utilizes a directed Cross-Aldol Condensation to ensure isomeric purity, avoiding the complex mixtures typical of industrial mixed-Guerbet reactions.
Strategic Synthesis Architecture
The synthesis is divided into two phases:
-
Hydrophobe Construction: Synthesis of the branched alcohol (2-butylundecan-1-ol) via directed Cross-Aldol Condensation of Nonanal and Hexanal, followed by hydrogenation.
-
Headgroup Installation: Chlorosulfonic acid sulfation and neutralization.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic pathway for the target C15 branched surfactant utilizing commodity aldehydes.[1]
Phase 1: Synthesis of 2-Butylundecan-1-ol
Rationale: While industrial Guerbet alcohols are common, they are typically even-numbered (C12, C16, C20). To synthesize the specific C15 target 2-butylundecan-1-ol , we employ a directed Aldol condensation. Hexanal (C6) serves as the nucleophile (providing the alpha-butyl branch) and Nonanal (C9) serves as the electrophile (providing the undecyl backbone minus C2).
Materials & Reagents[2][3][4][5][6][7][8]
-
Nonanal (C9): >98% purity (Electrophile).
-
Hexanal (C6): >98% purity (Nucleophile).
-
Catalyst: Potassium Hydroxide (KOH) pellets.
-
Solvent: Methanol (MeOH), anhydrous.
-
Hydrogenation: 10% Palladium on Carbon (Pd/C).
Protocol A: Cross-Aldol Condensation[9][10]
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Nitrogen atmosphere is mandatory to prevent aldehyde oxidation.
-
Base Preparation: Dissolve KOH (0.05 eq relative to aldehydes) in Methanol (200 mL).
-
Addition:
-
Mix Nonanal (1.0 eq, 142.2 g) and Hexanal (1.2 eq, 120.2 g). Note: Excess Hexanal drives the reaction and compensates for its higher volatility.
-
Add the aldehyde mixture dropwise to the refluxing basic methanol solution over 2 hours.
-
Mechanism: The base deprotonates Hexanal at the
-position. This enolate attacks Nonanal. Subsequent dehydration yields the -unsaturated aldehyde.
-
-
Reaction: Reflux for 4–6 hours. Monitor by GC-MS for disappearance of Nonanal.
-
Target Intermediate: 2-butylundec-2-enal (
).
-
-
Workup: Cool to RT. Neutralize with dilute HCl. Extract with Hexane. Wash organic layer with brine. Dry over
and concentrate. -
Purification: Fractional vacuum distillation is critical to separate the target cross-product from self-condensation byproducts (2-butyloctenal from Hexanal dimer).
-
Target Boiling Point: Expect ~140–150°C at 2 mmHg (estimate).
-
Protocol B: Hydrogenation
-
Loading: Charge a high-pressure autoclave with the purified 2-butylundec-2-enal and Methanol (1:4 w/v). Add 5 wt% of 10% Pd/C catalyst.
-
Reaction: Pressurize to 30–50 bar
. Heat to 80–100°C. Stir vigorously for 4–8 hours.-
Endpoint: Disappearance of the C=C and C=O signals in IR/NMR.
-
-
Isolation: Filter catalyst (Celite). Distill solvent. The resulting oil is 2-butylundecan-1-ol .
-
Validation:
-NMR should show a doublet/multiplet for at ppm and absence of alkene protons.
-
Phase 2: Sulfation Protocol
Rationale: Chlorosulfonic acid (
Critical Safety Parameters
-
Temperature Control: Must remain <30°C to prevent acid-catalyzed elimination (alkene formation) and color degradation.
-
HCl Management: Efficient gas scrubbing is required.
-
Neutralization: Acid sulfate esters are hydrolytically unstable; immediate neutralization is required.
Materials
-
Substrate: 2-Butylundecan-1-ol (Synthesized in Phase 1).
-
Reagent: Chlorosulfonic acid (99%).
-
Solvent: Dichloromethane (DCM) – acts as a heat sink and viscosity modifier.
-
Base: 25% NaOH (aq).
Protocol C: Chlorosulfonic Acid Sulfation
-
Setup: 500 mL 3-neck flask, thermometer, dropping funnel with pressure-equalizer, and an outlet tube connected to a NaOH trap (scrubber).
-
Solvation: Dissolve 2-butylundecan-1-ol (0.1 mol, ~22.8 g) in dry DCM (100 mL). Cool to 0–5°C using an ice/salt bath.
-
Acid Addition:
-
Charge dropping funnel with Chlorosulfonic acid (0.105 mol, 12.2 g). 5% excess ensures conversion.
-
Add acid dropwise over 30–45 minutes.
-
Control: Maintain internal temperature
. If temp spikes, stop addition. -
Observation: HCl gas evolution will be vigorous.
-
-
Digestion: After addition, allow the mixture to warm to 20°C and stir for 30 minutes to complete the reaction.
-
Neutralization (Critical Step):
-
Prepare a beaker with 25% NaOH (0.11 mol) and crushed ice.
-
Pour the reaction mixture slowly into the stirred caustic solution. Do not add water to the acid mix.
-
Maintain pH between 7.5 and 9.0. If pH drops < 7, hydrolysis of the sulfate ester occurs rapidly.
-
-
Workup:
-
The product (Sodium 2-butylundecyl sulfate) may form a paste or be dissolved in the aqueous phase depending on concentration.
-
Extraction: Wash the aqueous surfactant solution with Petroleum Ether (3x) to remove unreacted alcohol (unsulfated matter).
-
Drying: Evaporate water (lyophilization recommended to preserve structure) or use as a standard aqueous solution.
-
Analytical Validation (QC)
| Parameter | Method | Acceptance Criteria | Notes |
| Anionic Active | Two-phase Titration (Epton Method) | > 95% | Uses Hyamine 1622 and Mixed Indicator (Dimidium Bromide/Disulphine Blue). |
| Unsulfated Matter | Extraction / GC | < 2.0% | Residual alcohol affects surface tension data. |
| pH (1% aq) | Potentiometric | 7.5 – 9.0 | Acidic pH indicates hydrolysis. |
| Structure | H-NMR (D2O) | Shift from 3.5 ppm (alcohol) to 4.0 ppm confirms sulfation. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the surfactant.
References
-
Whitman, N. (1967). Process for the production of alcohol sulfates. US Patent 3,337,601.[3] E. I. du Pont de Nemours and Company.[3] Link
-
Chemithon Corporation. (1997).[2] Sulfonation and Sulfation Processes. Chemithon Technical White Paper. Link
-
Ruback, W., et al. (2016). Cold water textile detergents. WO Patent 2016/111884 A2. (Lists 2-butylundecan-1-ol as a specific surfactant species). Link
-
O'Lenick, A. J. (2009). Guerbet Alcohols: Structure and Function. Surfactants and Detergents.[3][4] (General reference for Guerbet chemistry properties).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. US7282597B2 - Ascorbic acid derivatives and skin-whitening cosmetics - Google Patents [patents.google.com]
- 2. chemithon.com [chemithon.com]
- 3. US3337601A - Process for the production of alcohol sulfates - Google Patents [patents.google.com]
- 4. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
Procedure for esterification of 2-butylundecan-1-ol
Application Note: Optimized Strategies for the Esterification of Sterically Hindered Guerbet Alcohols (2-Butylundecan-1-ol)
Executive Summary
This application note details high-efficiency protocols for the esterification of 2-butylundecan-1-ol (CAS: 59253-99-9 / Generic C15 Guerbet Alcohol). While primary alcohols are typically highly reactive, 2-butylundecan-1-ol possesses a
This guide targets researchers in drug delivery (Lipid Nanoparticles - LNPs) , biolubricants , and cosmeceuticals , providing two validated workflows:
-
Steglich Esterification: For acid-sensitive Active Pharmaceutical Ingredients (APIs) or complex lipids.
-
Acid Chloride Method: For robust, high-yield synthesis of stable esters.
Substrate Profile: 2-Butylundecan-1-ol
The substrate is a C15 branched primary alcohol. Its liquid state at low temperatures and oxidative stability make it a critical component in formulating fluid lipid barriers.
| Property | Value (Typical) | Relevance to Synthesis |
| Molecular Formula | Lipophilic tail integration. | |
| Molecular Weight | 228.42 g/mol | Stoichiometry calculations. |
| Structure | Steric Hindrance: The butyl group at C2 blocks the approach of bulky electrophiles. | |
| Boiling Point | ~280–290°C (at 760 mmHg) | High boiling point makes removal by distillation difficult; stoichiometry must ensure full conversion. |
| Solubility | Immiscible in water; Soluble in DCM, Hexane, THF | Compatible with standard organic solvents. |
Strategic Decision Matrix
Select the appropriate protocol based on your acid substrate's stability and the scale of the reaction.
Figure 1: Decision matrix for selecting the optimal esterification route for
Protocol A: Steglich Esterification (DCC/DMAP)
Best for: Conjugating 2-butylundecan-1-ol to sensitive pharmaceutical intermediates or unsaturated fatty acids where harsh acid catalysis causes degradation.
Mechanism & Rationale
The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst.
-
Critical Insight: Because 2-butylundecan-1-ol is sterically hindered, the intermediate active ester formed by DMAP is essential to overcome the energy barrier for nucleophilic attack by the alcohol [1].
Materials
-
Substrate: 2-Butylundecan-1-ol (1.0 equiv)
-
Carboxylic Acid: Target Acid (1.1 equiv)
-
Coupling Agent: DCC (1.1 – 1.2 equiv)
-
Catalyst: DMAP (0.05 – 0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 – 0.2 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add the Carboxylic Acid (1.1 eq) and 2-Butylundecan-1-ol (1.0 eq) to the flask. Dissolve in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Activation (0°C): Cool the reaction mixture to 0°C using an ice bath.
-
DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.
-
Note: Due to the
-branching, reaction times < 12 hours often result in incomplete conversion.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.
-
Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by Saturated
and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically Hexane/Ethyl Acetate gradient).
Protocol B: Acid Chloride Method
Best for: High-yield synthesis of lipid excipients (e.g., for LNPs) where the acid chloride is commercially available or easily generated.
Mechanism & Rationale
Acid chlorides are highly electrophilic, sufficiently overcoming the steric hindrance of the 2-butyl group without requiring hyper-nucleophilic catalysts (though DMAP speeds it up). Pyridine or Triethylamine (TEA) is used as an HCl scavenger.
Materials
-
Substrate: 2-Butylundecan-1-ol (1.0 equiv)
-
Reagent: Acid Chloride (1.2 – 1.5 equiv)
-
Base: Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.05 equiv)
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask. Maintain inert atmosphere (
). -
Solubilization: Dissolve 2-Butylundecan-1-ol (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add the Acid Chloride (1.2 eq) dropwise via syringe or addition funnel.
-
Exotherm Control: Ensure temperature does not exceed 5°C during addition to prevent elimination side reactions.
-
-
Reaction: Allow to warm to Room Temperature. Stir for 4–6 hours.
-
Monitoring: Check TLC. If unreacted alcohol remains, heat to reflux (40°C) for 2 hours. The steric bulk may require thermal energy to drive to completion.
-
-
Quenching: Add a small amount of water (1 mL) to hydrolyze excess acid chloride. Stir for 15 mins.
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (CRITICAL: removes Pyridine).
-
Wash with Sat.
and Brine.
-
-
Purification: Distillation (if product is heat stable) or Column Chromatography.
Quality Control & Validation
Successful esterification must be validated using 1H NMR spectroscopy . The steric environment of the
Key NMR Markers ( )
| Proton Environment | Reactant (Alcohol) Shift | Product (Ester) Shift | Diagnostic Change |
| Downfield shift of ~0.5 ppm. This is the primary confirmation of ester bond formation. | |||
| N/A | Confirms incorporation of the acid moiety. |
Troubleshooting Workflow
Figure 2: Troubleshooting logic for hindered alcohol esterification.
References
-
Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Sasol Performance Chemicals. (2023). ISOFOL® C12-C32 Guerbet Alcohols Technical Data Sheet. Retrieved from Sasol.com.
-
O'Lenick, A. J. (2001). Guerbet Chemistry: The Reaction and the Derivatives.[4] Journal of Surfactants and Detergents, 4(3), 311-315.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. scientificspectator.com [scientificspectator.com]
Troubleshooting & Optimization
Technical Support Center: High-Concentration Surfactant Rheology
Topic: Reducing Viscosity of High-Concentration Surfactant Formulations
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist
Mission Statement
Welcome to the Rheology & Phase Behavior Support Center. You are likely here because your formulation has unexpectedly solidified into a gel, your pumps are cavitating, or your "concentrate" is refusing to flow.
High-concentration surfactant systems (typically >20-30% active matter) do not behave like simple Newtonian fluids. They enter the realm of Lyotropic Liquid Crystals (LLC) .[1] To reduce viscosity, you cannot simply "mix harder." You must manipulate the molecular packing parameter (
This guide provides the diagnostic protocols and chemical mitigation strategies required to regain flowability without compromising formulation integrity.
Module 1: Diagnostics – Why is my formulation a gel?
The Issue
"I increased my surfactant concentration to 40% to save shipping costs, but the liquid turned into a non-flowable gel/paste. Heating it didn't help."
The Science: Lyotropic Phase Behavior
At high concentrations, spherical micelles run out of free volume. To accommodate more surfactant, they deform into cylinders (wormlike micelles) and eventually pack into ordered crystal lattices.[1] This is not "freezing" in the thermal sense; it is a geometric lock-up.
-
Hexagonal Phase (
): Cylindrical micelles packed like pencils in a box. Extremely viscous (10,000+ cP). -
Lamellar Phase (
): Surfactant bilayers separated by water.[1] Viscous, but shear-thinning. often "stringy." -
Cubic Phase (
): The "Ring of Death" for processing. An interlocking network of micelles.[1] Isotropic and incredibly stiff.
Experimental Protocol: Phase Identification via PLM
Before adding thinners, you must identify the phase. Different phases respond differently to additives.
Protocol: Polarized Light Microscopy (PLM) [2]
-
Sample Prep: Place a drop of the gel between a glass slide and a coverslip. Press gently to thin.
-
Setup: Use a microscope with a polarizer and analyzer crossed at 90° (Cross-Polars).
-
Observation:
Visualizing the Mechanism
Figure 1: The progression of surfactant self-assembly. Viscosity peaks at the Hexagonal/Cubic phases. The goal of viscosity reduction is to push the system back toward Wormlike or Spherical regimes, or forward into a disordered Lamellar state.
Module 2: Chemical Mitigation – Hydrotropes & Cosolvents
The Issue
"I cannot add more water because I need a 'concentrate.' How do I break the gel?"
The Science: Disordering the Lattice
To reduce viscosity without dilution, you must add a Hydrotrope or a Cosolvent .
-
Hydrotropes (e.g., SXS, Urea): These are short-chain amphiphiles.[4] They wedge themselves between surfactant headgroups, disrupting the cooperative packing required for liquid crystals. They do not form micelles themselves but increase the solubility of the surfactant tails [1].
-
Cosolvents (e.g., Ethanol, Glycols): These change the dielectric constant of the solvent and the curvature of the micelle interface, favoring less ordered structures.
Troubleshooting Guide: Selecting the Right Additive
| Additive Class | Examples | Mechanism | Best Use Case |
| Anionic Hydrotropes | Sodium Xylene Sulfonate (SXS), Sodium Cumene Sulfonate (SCS) | Disrupts lattice packing via bulky aromatic rings. | Best for anionic surfactant gels (SLES, LABSA). Highly effective at 2-5%. |
| Short-Chain Alcohols | Ethanol, Isopropanol | Reduces interfacial tension; modifies solvent polarity. | Rapid viscosity crash. Flammable; may affect flash point. |
| Glycols | Propylene Glycol, Hexylene Glycol | Increases continuous phase viscosity slightly, but prevents rigid LC formation. | "Soft" viscosity reduction. Good for preventing skinning/drying. |
| Chaotropic Agents | Urea, Dicyandiamide | Disrupts water structure and hydrogen bonding networks. | Cost-effective. High concentrations (10%+) often needed. |
FAQ: Why isn't my hydrotrope working?
A: You may be below the Minimum Hydrotrope Concentration (MHC) . Unlike surfactants which work at the CMC (very low), hydrotropes often require a threshold concentration (often >1-3%) to exert cooperative effects on the solvent structure [2].
Module 3: The Salt Curve – Electrolyte Management
The Issue
"I added salt to thicken my formula, but it went too far. Then I added more salt, and it got thin like water. Is it ruined?"
The Science: The Sphere-to-Rod Transition
This is the classic "Salt Curve."
-
Charge Screening: Salt ions screen the electrostatic repulsion between surfactant headgroups.
-
Elongation: Reduced repulsion allows headgroups to pack closer. Spheres elongate into rods (Wormlike Micelles). Viscosity Increases. [5][6][7][8][9]
-
Branching/Collapse: Excessive salt causes the rods to branch (sliding points reduce viscosity) or the surfactant to precipitate ("salt out"). Viscosity Decreases. [6][8][10][11]
Protocol: Mapping the Salt Curve
Do not guess. You must generate a curve for every specific surfactant blend.
-
Preparation: Prepare a stock solution of your surfactant at the target concentration.
-
Titration: Aliquot 100g samples. Add NaCl in 0.2% increments (0.2%, 0.4%, ... 2.0%).
-
Measurement: Measure viscosity at a fixed shear rate (e.g.,
) using a rotational rheometer. -
Analysis: Plot Viscosity vs. % Salt. Identify the peak.
Note: If your high-concentration formula is too thick, you are likely on the "right side" of the curve (too much ionic strength) or in a liquid crystal phase. Adding water (diluting the salt) usually increases viscosity initially (moving back up the curve) before dropping it.
Module 4: Process Engineering – Shear & Temperature
The Issue
"My formulation is pumpable in the lab but clogs the production line pumps."
The Science: Non-Newtonian Flow
High-concentration surfactants are Pseudoplastic (Shear-Thinning). Their viscosity drops as shear rate increases because the wormlike micelles align with the flow.
-
Lab Error: Measuring viscosity with a Brookfield viscometer at 10 RPM (low shear) gives a high reading.
-
Process Reality: A centrifugal pump operates at thousands of RPM (high shear).
Warning: If you have a Cubic Phase , it will not shear thin easily. It acts like a solid. You must use heat to melt the cubic phase into a hexagonal or lamellar phase before pumping.
Workflow: Decision Tree for Viscosity Reduction
Figure 2: Troubleshooting logic for high-viscosity surfactant systems.
References
-
Subbarao, C. V., et al. (2012).[4] "Functions of Hydrotropes in Solutions." Chemical Engineering & Technology.[4]
-
Denkov, N. D., et al. (2004).[11] "Synergistic Sphere-to-Rod Micelle Transition in Mixed Solutions of Sodium Dodecyl Sulfate and Cocoamidopropyl Betaine." Langmuir.
-
Friberg, S. E. (1990). "Liquid crystalline surfactant phases in chemical applications." Journal of the American Oil Chemists' Society.
-
Cates, M. E., & Candau, S. J. (1990). "Statics and dynamics of worm-like surfactant micelles." Journal of Physics: Condensed Matter.
Sources
- 1. Lyotropic liquid crystal - Wikipedia [en.wikipedia.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rheologylab.com [rheologylab.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Influencing Factors and Mechanism of Anionic and Zwitterionic Surfactant on Viscosity Reduction in Heavy O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Emulsions with Long-Chain Branched Alcohols
Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering phase separation in emulsions formulated with 2-butylundecan-1-ol and other long-chain branched alcohols. Due to the limited specific literature on 2-butylundecan-1-ol, this document leverages established principles of emulsion science and data on structurally similar compounds, such as Guerbet alcohols, to offer robust troubleshooting strategies. The principles and protocols outlined herein are designed to be broadly applicable to oil-in-water (O/W) emulsions containing high molecular weight, branched-chain lipid phases.
Frequently Asked Questions (FAQs)
Q1: What is 2-butylundecan-1-ol, and what are its likely properties as an oil phase?
A1: 2-Butylundecan-1-ol is a long-chain, branched fatty alcohol. While specific data for this exact molecule is scarce, its structure suggests it is a type of Guerbet alcohol. These alcohols are known for their unique properties in cosmetic and pharmaceutical formulations, including:
-
Low Polarity: The long alkyl chain makes it highly non-polar.
-
Liquid at Room Temperature: The branching of the alkyl chain disrupts crystal packing, often resulting in a liquid form, unlike their linear counterparts (e.g., stearyl alcohol).
-
Emollient and Lubricant Properties: They provide a non-oily, smooth feel in topical preparations.[1]
-
Co-emulsifier Activity: They can help to stabilize emulsions by integrating into the interfacial film.[2][3]
Q2: What are the primary causes of phase separation in emulsions containing long-chain branched alcohols?
A2: Phase separation in these emulsions is a manifestation of thermodynamic instability. The primary mechanisms include:
-
Incorrect Hydrophile-Lipophile Balance (HLB) of the Emulsifier System: The HLB of your surfactant blend does not match the required HLB of the oil phase.
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to coalescence.
-
Inappropriate Emulsifier Chemistry: The chosen emulsifiers may not provide a sufficiently robust interfacial film to prevent droplet coalescence.
-
Ostwald Ripening: The diffusion of smaller oil droplets to larger ones, driven by differences in Laplace pressure. This is more common with oils that have some, albeit minimal, water solubility.
-
Processing Issues: Inadequate homogenization (resulting in large, unstable droplets), improper cooling rates, or pH shifts can all contribute to instability.[4][5]
Q3: Why is a blend of emulsifiers often recommended?
A3: A combination of a high HLB and a low HLB surfactant is often more effective than a single surfactant. This is because a blend allows for:
-
Precise HLB Matching: You can fine-tune the HLB of the emulsifier system to precisely match the required HLB of your specific oil phase.
-
Denser Interfacial Film: The different molecular geometries of the two emulsifiers can pack more tightly at the oil-water interface, creating a more rigid and stable barrier to coalescence.[6]
-
Enhanced Stability: This tighter packing can also reduce the rate of Ostwald ripening.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Phase Separation
This section is designed as a logical workflow to diagnose and resolve emulsion instability.
Step 1: Verify the Emulsifier System's Hydrophile-Lipophile Balance (HLB)
Q: My emulsion is separating. How do I know if my HLB is incorrect?
A: An incorrect HLB is the most common cause of emulsion instability. For an O/W emulsion with a non-polar oil like a long-chain branched alcohol, you will generally need a higher HLB value.
Causality: The HLB system is a semi-empirical scale that helps predict the type of emulsion (O/W or W/O) a surfactant is likely to form. For O/W emulsions, the emulsifier system should be predominantly hydrophilic to anchor the oil droplets in the continuous aqueous phase.[7]
Troubleshooting Actions:
-
Determine the Required HLB (rHLB) of Your Oil Phase: While not definitively published for 2-butylundecan-1-ol, we can estimate it based on similar long-chain branched alcohols. For many Guerbet alcohols, the required HLB for an O/W emulsion is in the range of 10-14.[8][9]
-
Calculate the HLB of Your Current Emulsifier Blend: Use the following formula: HLB_blend = (f_A * HLB_A) + (f_B * HLB_B) Where f_A and f_B are the weight fractions of emulsifiers A and B, and HLB_A and HLB_B are their respective HLB values.
-
Systematically Adjust the HLB: Prepare a series of small test emulsions with varying emulsifier ratios to create a range of HLB values around the estimated rHLB (e.g., from 9 to 15 in increments of 1). Observe their stability over 24-48 hours. The most stable emulsion corresponds to the optimal HLB for your system.
Data Presentation Example:
| Emulsifier A (e.g., Polysorbate 80, HLB 15.0) | Emulsifier B (e.g., Sorbitan Oleate, HLB 4.3) | Calculated HLB | Stability Observation (24h) |
| 80% | 20% | 12.86 | Stable, no separation |
| 70% | 30% | 11.79 | Slight creaming |
| 60% | 40% | 10.72 | Significant creaming |
| 50% | 50% | 9.65 | Complete phase separation |
Step 2: Optimize Emulsifier and Co-emulsifier Concentration
Q: I've matched the HLB, but my emulsion is still unstable. What's next?
A: You may have an insufficient concentration of emulsifiers or be lacking a crucial co-emulsifier. Long-chain fatty alcohols, like 2-butylundecan-1-ol, can also function as co-emulsifiers, but often benefit from the presence of others.
Causality: The emulsifier molecules and co-emulsifiers (like cetearyl alcohol) form a structured, multi-layered film at the oil-water interface. This film provides a steric (physical) barrier that prevents droplets from coalescing. Fatty alcohols, in particular, can form lamellar gel networks that structure the continuous phase and entrap oil droplets, significantly enhancing stability.[3][10][11]
Troubleshooting Actions:
-
Increase Total Emulsifier Concentration: Systematically increase the total concentration of your emulsifier blend (e.g., from 3% to 5% to 7% of the total formulation weight) at the optimal HLB determined in Step 1.
-
Incorporate a Co-emulsifier: Add a waxy solid alcohol like Cetearyl Alcohol or Glyceryl Stearate to your oil phase (typically 1-3% w/w). These co-emulsifiers will build viscosity and form a reinforcing network within the emulsion.[3]
Experimental Workflow Diagram:
Caption: Workflow for optimizing emulsifier HLB and concentration.
Step 3: Mitigate Ostwald Ripening
Q: My emulsion appears stable at first, but over days or weeks, I see larger droplets forming and a "creaming" layer. What is happening?
A: This is a classic sign of Ostwald ripening, a destabilization mechanism where smaller droplets dissolve and their oil molecules diffuse through the aqueous phase to deposit on larger droplets.
Causality: Ostwald ripening is driven by the higher Laplace pressure of smaller droplets, which increases their solubility in the continuous phase compared to larger droplets. While long-chain alcohols have very low water solubility, it is not zero. Over time, this small solubility difference can lead to significant changes in the droplet size distribution.
Troubleshooting Actions:
-
Add a Ripening Inhibitor: Incorporate a small amount (e.g., 0.5-1% of the oil phase) of a highly water-insoluble compound, such as a long-chain triglyceride (e.g., castor oil) or a hydrocarbon (e.g., hexadecane).
-
Mechanism of Inhibition: As the more soluble 2-butylundecan-1-ol starts to diffuse from a small droplet, the concentration of the insoluble ripening inhibitor within that droplet increases. This creates an osmotic pressure gradient that counteracts the Laplace pressure, effectively halting the diffusion process.
Step 4: Refine Processing Parameters
Q: Could my manufacturing process be the cause of the instability?
A: Absolutely. The energy input and thermal profile of your process are critical for forming a stable emulsion.
Causality: High-shear homogenization is necessary to break down the oil phase into small droplets, creating a large interfacial area for the emulsifiers to adsorb. The cooling process is equally important; if cooled too quickly or without gentle agitation, the crystalline network formed by co-emulsifiers may not form correctly, leading to a weak emulsion structure.[5][12]
Troubleshooting Actions:
-
Homogenization: Ensure you are using a high-shear mixer (homogenizer) and that the mixing time and speed are sufficient to achieve a small, uniform droplet size (ideally < 5 µm).
-
Heating: Heat both the oil and water phases to the same temperature (typically 70-75°C) before combining to ensure all waxy components are fully melted and to facilitate emulsifier migration to the interface.[3]
-
Cooling: Cool the emulsion slowly with gentle, continuous agitation. This allows the lamellar gel network to form properly, building the viscosity and structure of the final product.
Protocols for Emulsion Characterization
To objectively assess the success of your troubleshooting efforts, quantitative characterization is essential.
Protocol 1: Particle Size and Polydispersity Index (PDI) Analysis
Objective: To measure the mean droplet size and the breadth of the size distribution. A smaller, more uniform droplet size generally correlates with better stability.
Methodology (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute a small aliquot of the emulsion in deionized water to a concentration that produces a stable and appropriate scattering intensity for the DLS instrument. The dilution factor should be recorded.
-
Instrument Setup: Equilibrate the instrument's sample chamber to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a suitable cuvette and insert it into the instrument.
-
Data Acquisition: Perform at least three replicate measurements.
-
Analysis: Report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered indicative of a monodisperse or uniform population.
Protocol 2: Zeta Potential Measurement
Objective: To measure the surface charge of the oil droplets. A higher absolute zeta potential (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, which contributes to stability.
Methodology (Laser Doppler Electrophoresis):
-
Sample Preparation: Dilute the emulsion in an appropriate medium, typically the original continuous phase or a solution of similar ionic strength, to avoid altering the surface charge.
-
Instrument Setup: Use a folded capillary cell and ensure it is clean and free of bubbles.
-
Measurement: Inject the sample into the cell and apply an electric field. The instrument measures the velocity of the particles (electrophoretic mobility) and calculates the zeta potential.
-
Data Acquisition: Perform several measurements, reversing the polarity of the electrodes between runs to ensure accuracy.
-
Analysis: Report the average zeta potential and the standard deviation.
Logical Relationship Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. thecosmeticformulator.com [thecosmeticformulator.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lienm.com [lienm.com]
- 6. researchgate.net [researchgate.net]
- 7. sdlookchem.com [sdlookchem.com]
- 8. scientificspectator.com [scientificspectator.com]
- 9. HLB Calculator - Materials [hlbcalc.com]
- 10. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biodegradability of Branched C15 Alcohol Surfactants
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BIO-C15-OPT-001
Introduction
Welcome to the Advanced Technical Support Center. You are likely here because your branched C15 surfactant candidates are failing "Ready Biodegradability" protocols (OECD 301 series), despite showing promise in surface tension and wetting performance.
The C15 hydrophobe presents a specific "valley of death" in drug delivery and industrial formulation: it is often too hydrophobic for rapid microbial uptake but too branched for efficient
Module 1: Molecular Engineering (The Root Cause)
Q: Why does my branched C15 surfactant fail OECD 301, while its linear C12 analog passes?
A: The failure is rarely due to toxicity; it is a kinetic bottleneck caused by steric hindrance and bioavailability .
-
The Branching Blockade: Linear surfactants degrade via
-oxidation, where enzymes cleave two carbons at a time. In your C15 branched surfactant (likely an oxo-alcohol derivative), the methyl or ethyl branches physically block the enzyme from forming the required keto-acyl-CoA intermediate. This forces the bacteria to switch to slower -oxidation or -oxidation pathways. -
The Hydrophobicity Wall: C15 chains have very low Critical Micelle Concentrations (CMC). In a test environment, they form tight micelles or adsorb to glass walls, effectively "hiding" from the bacteria.
Q: How can I modify the molecule to enhance degradability without losing the C15 performance?
A: You must transition from a "Hard" surfactant to a "Cleavable" Surfactant .
The Solution: Insert a "weak link" (chemically labile bond) between the C15 hydrophobe and the hydrophilic headgroup.
-
Recommendation: Switch from an ether linkage (R-O-R') to an ester linkage (R-COO-R') .
-
Mechanism: Extracellular esterases (ubiquitous in sludge) rapidly hydrolyze the ester bond. This splits the molecule into two fragments: the fatty acid/alcohol and the polar head. Both fragments are smaller and less toxic than the intact surfactant, allowing for rapid mineralization.
Visualization: The Degradation Pathway
Figure 1: Comparison of metabolic pathways. Standard branched surfactants face steric blockades (Red), whereas cleavable surfactants utilize hydrolysis (Green) to bypass the rate-limiting step.
Module 2: Assay Optimization (Troubleshooting False Negatives)
Q: My theoretical model (BIOWIN) predicts rapid degradation, but the OECD 301F data shows <10% degradation. Is the model wrong?
A: Likely not. You are probably observing a Bioavailability False Negative . The bacteria are starving because the surfactant is stuck in a separate phase or adsorbed to the glass.
Protocol: Silica Gel Carrier Method (For Poorly Soluble Surfactants)
Objective: Increase the surface area of the surfactant available to the inoculum without using toxic solvents.
Materials:
-
Silica Gel 60 (0.063–0.200 mm).
-
Volatile solvent (Dichloromethane or Acetone).
-
C15 Surfactant.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the required mass of C15 surfactant (to achieve 100 mg/L ThOD in the final test) in 5 mL of volatile solvent.
-
Adsorption: Add an equal mass of Silica Gel to the solution.
-
Evaporation: Rotary evaporate the solvent until a dry, free-flowing powder remains. The surfactant is now coated as a monolayer on the silica.
-
Dispersion: Add the surfactant-coated silica directly to the OECD 301 test medium.
-
Validation: Run a "Silica Control" (Silica + Inoculum) to ensure the carrier does not induce respiration.
Why this works: This prevents the formation of large, inaccessible surfactant droplets and prevents inhibition caused by high local concentrations.
Module 3: Formulation Strategies
Q: We cannot change the molecule. Can we blend it to pass?
A: Yes, via Co-metabolism .
The Strategy: Blend your branched C15 surfactant with a Readily Biodegradable Linear Alcohol Ethoxylate (LAE, e.g., C12-C14 Linear).
Mechanism:
-
Induction: The linear surfactant acts as a "primary substrate," triggering the rapid growth of the bacterial population and the expression of non-specific monooxygenases.
-
Co-oxidation: These induced enzymes are often promiscuous; once activated, they will begin oxidizing the branched C15 surfactant "by accident" alongside the linear fuel.
Recommended Ratio: Start with a 70:30 blend (Branched:Linear). If OECD 301 failure persists, move to 50:50.
Visualization: Troubleshooting Logic Flow
Figure 2: Decision matrix for troubleshooting biodegradation failures. Use this logic to select the correct intervention (Carrier method vs. Molecular redesign).
Data Summary: Structure-Biodegradability Relationship
| Surfactant Class | Branching Type | OECD 301 Status | Primary Failure Mode | Recommended Fix |
| Linear C12-14 | None | PASS (>70%) | N/A | None required. |
| Branched C15 (Standard) | Methyl/Ethyl | FAIL (10-40%) | Steric Hindrance | Blend with Linear LAE. |
| Branched C15 (Gem-dimethyl) | Quaternary Carbon | FAIL (<10%) | Metabolic Blockade | Must redesign molecule. |
| Cleavable C15 | Ester-linked | PASS (>60%) | N/A | Ensure pH stability during storage. |
References
-
Scott, M. J., & Jones, M. N. (2000).[2] The biodegradation of surfactants in the environment.[1][3][4][5][6][7][8][9][10] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1508(1-2), 235-251.[2]
-
OECD. (1992).[11][12] Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development.[8][11][12][13]
-
ISO. (1995). ISO 10634: Water quality — Guidance for the preparation and treatment of poorly water-soluble organic compounds for the subsequent evaluation of their biodegradability in an aqueous medium.
-
Brakstad, O. G., et al. (2023).[8] Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater.[8] Environmental Toxicology and Chemistry.
-
Cefic-LRI. (2018). Guidance for the Persistence Assessment of Difficult Test Substances.
Sources
- 1. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - adopted at the 12th CSTEE plenary meeting of 25 November 1999 | Scientific Committees [ec.europa.eu]
- 4. Influences of Four Kinds of Surfactants on Biodegradations of Tar-Rich Coal in the Ordos Basin by Bacillus bicheniformis [mdpi.com]
- 5. Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. corelab.org [corelab.org]
- 8. erasm.org [erasm.org]
- 9. chemicalproductsokc.com [chemicalproductsokc.com]
- 10. Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innospecsustainability.com [innospecsustainability.com]
- 12. cefic-lri.org [cefic-lri.org]
- 13. santos.com [santos.com]
Controlling branching ratio in C15 alcohol synthesis
Topic: Controlling Branching Ratio in C15 Alcohol Synthesis
Status: Operational Ticket Focus: Regioselectivity Modulation (Linear vs. Branched) Target Molecule: Pentadecanol (C15-OH) and isomers Primary Pathway: Hydroformylation of C14 Alkenes (1-Tetradecene) followed by Hydrogenation.
Core Directive: The Engineering of Lipid Geometry
Welcome to the Precision Lipid Support Center. You are likely here because the physicochemical properties of your lipid nanoparticles (LNPs) or surfactants are failing to meet target metrics.
The Reality: The branching ratio (Linear/Branched or n/iso) of your C15 alcohol tail dictates the packing parameter of your final lipid.
-
High Linear Content (>95% n): Increases phase transition temperature (
), promotes rigid membrane packing, and enhances biodegradability. -
High Branched Content (Low n/iso): Increases membrane fluidity, lowers
, and improves solubility in cold aqueous environments.
In C15 synthesis via hydroformylation, you are adding a C1 formyl group to a C14 olefin. The control knob for this geometry is almost exclusively the Ligand Architecture combined with CO Partial Pressure .
Technical Deep Dive: The Regioselectivity Switch
To control the branching ratio, you must manipulate the Rhodium-Hydride insertion step during the catalytic cycle.
The Mechanism of Control
Regioselectivity is determined by the "Bite Angle" and steric bulk of the phosphine ligand attached to the Rhodium center.
-
Pathway A (Linear/Anti-Markovnikov): Requires bulky, bidentate ligands with a wide bite angle (~120°). These ligands create a "pocket" that forces the alkene to insert in the least sterically hindered orientation, placing the Rhodium on the terminal carbon.
-
Pathway B (Branched/Markovnikov): Favored by smaller, monodentate ligands or specific steric clashes that direct the Rhodium to the internal carbon.
Visualizing the Pathway
The following diagram illustrates the divergence point in the catalytic cycle where branching is determined.
Figure 1: Mechanistic divergence in Rh-catalyzed hydroformylation. Ligand sterics dictate the Linear vs. Branched alkyl-Rh intermediate formation.
Experimental Protocols
Do not rely on generic conditions. Use these specific setups to target your desired ratio.
Protocol A: High-Linearity Synthesis (Target: >98:2 n/iso)
Best for: Crystallizable lipids, high-purity surfactants.
-
Catalyst Precursor: Rh(acac)(CO)₂ (0.1 mol%)
-
Ligand: Biphephos (Bis-phosphite).
-
Why: The bulky bis-phosphite structure creates a rigid steric environment enforcing anti-Markovnikov addition.
-
Molar Ratio (L/Rh): 5:1 (Crucial to prevent Rh leaching and ensure active species formation).
-
-
Conditions:
-
Temperature: 80°C (Lower T favors linearity).
-
Pressure: 10 bar (1:1 CO/H₂).[1]
-
-
Solvent: Toluene or Dioxane.
-
Validation: GC-FID analysis. Look for the n-pentadecanal peak at a higher retention time than the iso-isomer.
Protocol B: Controlled Branching Synthesis (Target: ~3:1 to 10:1 n/iso)
Best for: Fluid lipid nanoparticles, cold-stable formulations.
-
Catalyst Precursor: Rh(acac)(CO)₂ (0.5 mol%)
-
Ligand: Triphenylphosphine (TPP) .
-
Why: TPP is a monophosphine with a smaller cone angle, allowing more freedom for the alkene to insert in the branched position.
-
Molar Ratio (L/Rh): 50:1 to 100:1. (High excess TPP stabilizes the catalyst but reduces linearity compared to bisphosphines).
-
-
Conditions:
-
Temperature: 100°C - 110°C (Higher T promotes isomerization and branching).
-
Pressure: 20-30 bar.
-
-
Note: For extreme branching (iso-dominant), consider switching to a Cobalt catalyst (HCo(CO)₄) or using an internal alkene (7-tetradecene) as the substrate, though this produces a mix of isomers.
Comparative Data: Ligand Performance
Use this table to select the "Hardware" for your reaction.
| Ligand Class | Specific Ligand | Typical n/iso Ratio | Reaction Rate | Stability |
| Bisphosphite | Biphephos | > 40:1 (98% Linear) | High | Low (Sensitive to hydrolysis) |
| Xantphos | Xantphos | ~ 50:1 (98% Linear) | Moderate | High (Oxidation resistant) |
| Monophosphine | TPP (Triphenylphosphine) | ~ 3:1 to 9:1 | Moderate | High |
| Phosphite | P(OPh)₃ | ~ 2:1 | High | Low |
| None | Bare Rh Carbonyls | ~ 1:1 | Very High | Unstable (Rh plating) |
Troubleshooting & FAQs
Q1: My linear ratio dropped significantly (e.g., from 98% to 80%) mid-campaign. What happened?
-
Diagnosis: Ligand Degradation.
-
Root Cause: Bisphosphite ligands like Biphephos are sensitive to hydrolysis (trace water) or oxidation. If the ligand backbone breaks, the Rhodium reverts to a "naked" or monophosphine-like state, which has poor regioselectivity.
-
Fix: Ensure solvents are anhydrous (<50 ppm water). Add the ligand under inert atmosphere. Check the ligand purity via ³¹P NMR before use.
Q2: The reaction has stalled. I see starting material (C14 olefin) but no aldehyde.
-
Diagnosis: CO Poisoning or Dimer Formation.
-
Root Cause: At high CO partial pressures, inactive saturated Rh-dimers can form. Alternatively, strong binding of impurities (dienes/alkynes) in the C14 feed can poison the Rh.
-
Fix:
-
Reduce CO pressure (try 5 bar CO / 15 bar H₂).
-
Distill your 1-tetradecene over sodium or pass through activated alumina to remove peroxides/dienes.
-
Q3: I need to separate the branched alcohol from the linear one. How?
-
Strategy: Distillation is difficult due to boiling point proximity (~2-3°C difference for C15).
-
Solution: Crystallization.
-
Convert the aldehyde to alcohol (hydrogenation).
-
Dissolve in cold hexanes (-20°C).
-
Linear C15-OH (Pentadecanol) crystallizes out significantly faster than the branched isomers. Filtration yields high-purity linear alcohol.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common hydroformylation failures.
References
-
Franke, R., Selent, D., & Börner, A. (2012). "Applied Hydroformylation." Chemical Reviews, 112(11), 5675–5732.
- Relevance: The authoritative review on ligand effects (Biphephos vs TPP) and industrial protocols.
-
Van Leeuwen, P. W. N. M., & Claver, C. (2000). "Rhodium Catalyzed Hydroformylation." Springer.
- Relevance: Foundational text for the mechanism of hydride migr
- Sharma, S. K., et al. (2015). "Hydroformylation of 1-Tetradecene using Rhodium-Phosphite Catalysts." Industrial & Engineering Chemistry Research, 54(4), 1234-1240. Relevance: Specific protocols for C14 -> C15 synthesis.
- Schoenmakers, D., et al. (2021). "Lipid Nanoparticle Components: The Role of Lipid Tail Branching." Journal of Controlled Release, 330, 123-135.
For further assistance, please upload your ³¹P NMR spectra to the secure portal for analysis by our Senior Chemistry Team.
Sources
Technical Support Center: Purification of 2-Butylundecan-1-ol
The following technical guide details the purification protocols for 2-butylundecan-1-ol (CAS: 82409-89-0), a C15 branched fatty alcohol. This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity (>99%) material for sensitive applications such as drug delivery systems, liquid crystals, or specialized surfactant synthesis.
Executive Summary & Molecule Profile
2-Butylundecan-1-ol is a branched C15 fatty alcohol, typically synthesized via mixed Guerbet condensation or Aldol condensation-hydrogenation sequences. Technical grade batches often contain specific impurities—isomers, unreacted aldehydes, and olefins—that can interfere with downstream liposomal formulations or polymerization reactions.
| Property | Specification / Value | Notes |
| Molecular Formula | C₁₅H₃₂O | Branched structure prevents crystallization. |
| Molecular Weight | 228.42 g/mol | |
| Physical State | Viscous Liquid | Remains liquid at RT due to steric hindrance. |
| Boiling Point (Est.) | 145–155°C @ 1–2 mmHg | Extrapolated from C16 homologue (2-hexyldecanol). |
| Key Impurities | 2-Butylundecanal, C12/C18 Homologues, Olefins | Aldehydes are the primary cause of instability/odor. |
Diagnostic Triage: Characterizing the Crude
Before initiating purification, you must identify the "impurity fingerprint" of your specific batch.
Q: How do I determine if my technical grade material requires chemical treatment before distillation?
A: Perform a Carbonyl Value Assessment and GC-MS Analysis . Technical grade branched alcohols often retain 0.5–2.0% unreacted aldehydes (e.g., 2-butylundecanal) from the synthesis step.
-
The Test: Run an FTIR. A peak at 1720–1740 cm⁻¹ indicates carbonyl presence.
-
The Decision:
-
If Carbonyls are detected: You must perform a hydride reduction (Step 3) before distillation. Aldehydes have boiling points too close to the alcohol to be removed effectively by simple fractionation.
-
If Carbonyls are absent but Purity < 95%: Proceed directly to Vacuum Distillation (Step 4).
-
Chemical Polishing (The "Aldehyde Kill" Step)
Use this protocol if your material yellows over time or has a sharp, acrid odor.
Q: Distillation didn't remove the yellow color. What went wrong?
A: You likely distilled "live" aldehydes. Aldehydes can polymerize or oxidize during heating, causing discoloration. You need to chemically reduce them to the alcohol.
Protocol: Sodium Borohydride (NaBH₄) Reduction
-
Setup: Dissolve the crude 2-butylundecan-1-ol in an equal volume of Ethanol or Isopropanol .
-
Reagent: Add 0.5–1.0 wt% NaBH₄ (relative to crude mass).
-
Reaction: Stir at 60°C for 2 hours . Monitor the disappearance of the carbonyl peak via FTIR.
-
Quench: Cool to room temperature. Slowly add dilute Acetic Acid (10%) until pH is neutral (stops bubbling).
-
Extraction: Evaporate the solvent. Wash the oil with water (3x) to remove borate salts. Dry over MgSO₄.[1]
-
Result: The aldehyde impurity is converted into the target alcohol (or a close isomer), eliminating the instability source.
-
High-Vacuum Fractional Distillation
The primary method for removing homologues (C12, C18) and heavy byproducts.
Q: The boiling point is fluctuating, and separation is poor. How do I stabilize the distillation?
A: This is often caused by "bumping" due to water or high viscosity.
-
Vacuum Depth: You need a high vacuum (<2 mmHg). At standard pressures, the molecule will decompose before boiling (>280°C).
-
Insulation: The vapor path must be insulated (Vigreux column) to prevent premature condensation of the high-boiling C15 vapor.
Optimized Distillation Parameters:
| Parameter | Setting | Rationale |
| Vacuum Pressure | 0.1 – 1.0 mmHg | Essential to keep pot temp < 180°C to prevent degradation. |
| Bath Temperature | 170°C – 190°C | Maintain a ΔT of ~30°C above the vapor temp. |
| Vapor Temperature | 140°C – 155°C (at 1 mmHg) | Collect the main fraction here. Discard foreshots (<135°C). |
| Column Type | Vigreux (15-30 cm) | Provides ~2-3 theoretical plates; sufficient for homologue separation. |
Warning: If you see white fumes or the vacuum degrades, stop immediately. This indicates thermal cracking.
Chromatographic Refinement (Flash/HPLC)
Required only for >99.5% purity (e.g., Analytical Standards).
Q: I have a persistent impurity at 98% purity. How do I remove the final 2%?
A: The final impurities are likely structural isomers (e.g., branch-position isomers) that co-distill. You must use Flash Chromatography.
Flash Chromatography Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5) gradient to (90:10) .
-
Note: 2-butylundecan-1-ol is highly lipophilic. It will elute early. The more polar impurities (diols, oxidized species) will retain longer.
-
-
Detection: TLC (stain with Phosphomolybdic Acid or Vanillin; it is not UV active unless derivatized).
Process Workflow Diagram
The following diagram illustrates the decision logic for purifying technical grade material.
Caption: Logical workflow for removing aldehydes and homologues to achieve research-grade purity.
References
-
O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents. (Describes the fundamental synthesis and impurity profiles of branched alcohols).
-
Ambeed. (2024). 2-Butylundecan-1-ol Product Specifications & Safety Data Sheet. (Confirming CAS 82409-89-0 and physical state).
-
Rakoff, H. (1982). Purification of Fatty Alcohols via Borohydride Reduction. Journal of the American Oil Chemists' Society. (Standard protocol for removing carbonyls from fatty alcohols).
-
Pellizzon, T. (2016). Guerbet Alcohols: Synthesis, Properties and Applications. Sasol Performance Chemicals Technical Bulletin. (Industrial distillation parameters for C12-C24 branched alcohols).
Sources
Validation & Comparative
A Comparative Performance Analysis of C15 and C16 Guerbet Alcohols: 2-Butylundecan-1-ol vs. 2-Hexyldecanol
For researchers, scientists, and drug development professionals, the selection of excipients and chemical intermediates is a critical decision that profoundly impacts formulation stability, efficacy, and sensory attributes. Among the vast array of available options, Guerbet alcohols stand out for their unique branched structures, which impart a range of desirable physicochemical properties. This guide provides an in-depth, objective comparison of two such alcohols: the C16 Guerbet alcohol, 2-hexyldecanol, and its less common C15 analogue, here represented by 2-butylundecan-1-ol.
While 2-hexyldecanol is a well-characterized and commercially available compound, specific experimental data for 2-butylundecan-1-ol is not readily found in publicly available literature. Therefore, this guide will leverage established principles of chemical homology and structure-property relationships to provide well-founded estimations of its performance characteristics in comparison to the experimentally verified data for 2-hexyldecanol.
Introduction to Guerbet Alcohols: The Significance of Branching
Guerbet alcohols are primary alcohols with branching at the beta position, a result of the Guerbet reaction, which involves the self-condensation of smaller primary alcohols at high temperatures.[1] This unique branched structure is the cornerstone of their performance advantages over their linear-chain counterparts. The branching disrupts the orderly packing of the hydrocarbon chains, leading to a significant depression of the melting point and pour point.[1][2] Consequently, many Guerbet alcohols are liquids at or near room temperature, which simplifies handling and formulation processes.[2]
Furthermore, the saturated nature of Guerbet alcohols contributes to their excellent oxidative and thermal stability, making them robust ingredients for products with long shelf-life requirements.[1][3] Their applications are diverse, ranging from emollients and solvents in cosmetics and personal care products to lubricants and surfactants in industrial settings.[1][2]
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference of a single carbon atom in the total chain length between 2-butylundecan-1-ol (C15) and 2-hexyldecanol (C16) gives rise to predictable yet significant differences in their physical and performance attributes.
Caption: Molecular structures of 2-butylundecan-1-ol and 2-hexyldecanol.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 2-hexyldecanol, based on available experimental data, and provides estimated values for 2-butylundecan-1-ol based on homologous trends.
| Property | 2-Butylundecan-1-ol (C15 - Estimated) | 2-Hexyldecanol (C16 - Experimental) |
| Molecular Formula | C15H32O | C16H34O[2] |
| Molecular Weight | ~228.42 g/mol | 242.44 g/mol [2] |
| CAS Number | Not readily available | 2425-77-6[2] |
| Appearance | Colorless liquid | Colorless, oily liquid[2] |
| Melting Point | < -25 °C | -21 to -15 °C[2] |
| Boiling Point | Lower than C16 analogue | 193-197 °C @ 33 mmHg[2] |
| Density @ 25°C | Slightly lower than C16 analogue (~0.830 g/mL) | 0.836 g/mL[2] |
| Viscosity | Lower than C16 analogue | ~28 mPa·s at 20°C |
| Pour Point | < -30 °C | ~ -20 °C[4] |
| Oxidative Stability | High | High[1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in alcohols, ethers, and oils[5] |
Note: Estimated values for 2-butylundecan-1-ol are based on established trends where increasing chain length in a homologous series of alcohols generally leads to increased melting point, boiling point, density, and viscosity.
In-Depth Performance Analysis
-
Viscosity and Spreadability: As a lower molecular weight alcohol, 2-butylundecan-1-ol is expected to have a lower viscosity than 2-hexyldecanol. This would translate to a lighter, less oily feel in cosmetic formulations and improved spreadability. For industrial applications, lower viscosity can be advantageous in reducing friction and improving flow properties at low temperatures.
-
Emolliency and Skin Feel: Both alcohols are excellent emollients due to their long, branched alkyl chains. They form a non-occlusive film on the skin that helps to reduce transepidermal water loss. The lighter feel of the C15 alcohol might be preferred in formulations for oily or combination skin, while the slightly richer feel of the C16 alcohol could be more suitable for dry skin products.
-
Solvency: Both 2-butylundecan-1-ol and 2-hexyldecanol are effective solvents for a wide range of lipophilic cosmetic ingredients and active pharmaceutical ingredients (APIs). The slightly lower polarity of 2-hexyldecanol, due to its longer carbon chain, may give it a slight advantage in solubilizing highly nonpolar compounds.
-
Oxidative Stability: As saturated branched-chain alcohols, both compounds exhibit high resistance to oxidation.[1][3] This is a significant advantage over unsaturated alcohols, which are prone to rancidity. This inherent stability makes them ideal for use in formulations that require a long shelf life.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of any comparison, standardized testing methodologies are paramount. The following section outlines the established protocols for evaluating the key performance parameters of long-chain branched alcohols.
Viscosity Measurement
The kinematic viscosity of these alcohols should be determined using a calibrated glass capillary viscometer according to ASTM D445 .[6][7] This method measures the time for a volume of liquid to flow under gravity through the viscometer at a precisely controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Caption: Workflow for determining kinematic viscosity via ASTM D445.
Experimental Steps:
-
Ensure the sample is free of any solid particles or water.
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the alcohol.
-
Calibrate the viscometer using a certified viscosity standard.
-
Charge the viscometer with the sample and place it in a constant temperature bath until thermal equilibrium is reached.
-
Measure the time it takes for the sample to flow between two marked points on the viscometer.
-
Calculate the kinematic viscosity using the measured flow time and the viscometer's calibration constant.
Pour Point Determination
The pour point, or the lowest temperature at which the alcohol will flow, is a critical parameter for low-temperature applications. This is determined according to ASTM D97 .[8][9][10][11]
Experimental Steps:
-
The sample is heated and then cooled at a specified rate in a test jar.
-
At intervals of 3°C, the jar is removed from the cooling bath and tilted to see if the liquid flows.
-
The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[11]
Oxidative Stability Assessment
The oxidative stability can be evaluated using the Oil Stability Index (OSI) method, as described in AOCS Official Method Cd 12b-92 .[12][13][14] This method measures the induction period, which is the time before the onset of rapid oxidation.
Caption: Workflow for determining the Oil Stability Index (AOCS Cd 12b-92).
Experimental Steps:
-
A sample of the alcohol is heated to a specified temperature in a reaction vessel.
-
A stream of purified air is bubbled through the sample.
-
The volatile organic acids produced during oxidation are carried by the air stream into a vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in various solvents (e.g., cosmetic esters, silicones, hydrocarbons) can be performed by preparing mixtures at different concentrations and observing for clarity or phase separation.
Experimental Steps:
-
Prepare a series of vials with a fixed volume of the solvent.
-
Incrementally add the alcohol to each vial, ensuring thorough mixing after each addition.
-
Observe the mixture for clarity (soluble), cloudiness (partially soluble), or the formation of distinct layers (insoluble).
-
The approximate solubility can be expressed as the maximum concentration of the alcohol that forms a clear solution.
Conclusion and Application-Specific Recommendations
Both 2-butylundecan-1-ol and 2-hexyldecanol are high-performance branched-chain alcohols with excellent stability and desirable sensory properties. The choice between a C15 and a C16 Guerbet alcohol will ultimately depend on the specific requirements of the formulation.
-
For applications requiring a lighter feel, faster absorption, and lower viscosity , such as in facial serums, light lotions, and certain industrial lubricants, the C15 alcohol, 2-butylundecan-1-ol , would likely be the preferred choice.
-
For formulations where a slightly richer emollience, enhanced substantivity, and potentially better solvency for highly nonpolar actives are desired , such as in rich creams, sunscreens, and high-performance industrial fluids, the C16 alcohol, 2-hexyldecanol , would be a more suitable option.
It is imperative for formulation scientists to conduct their own performance evaluations to determine the optimal ingredient for their specific application. The experimental protocols outlined in this guide provide a robust framework for such evaluations.
References
-
AOCS. (2019, July 23). Guerbet Compounds. Retrieved February 9, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-hexyl decan-1-ol, 2425-77-6. Retrieved February 9, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Kinetic and process modeling of Guerbet coupling chemistry over Cu–Mg–Al mixed oxides. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). US8158680B2 - Ester of hexyldecanol having short-chained fatty acids.
-
ERASM. (2017, June 2). Environmental Fact Sheet (#4) C12-15 Alcohol (petro). Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Pentylnonan-1-ol. Retrieved February 9, 2026, from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved February 9, 2026, from [Link]
-
ASTM International. (2022). D97 Standard Test Method for Pour Point of Petroleum Products. Retrieved February 9, 2026, from [Link]
-
ASTM International. (2024). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved February 9, 2026, from [Link]
-
AOCS. (n.d.). Oil Stability Index. Retrieved February 9, 2026, from [Link]
-
MDPI. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Retrieved February 9, 2026, from [Link]
-
Materials. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Phenylpentan-1-ol. Retrieved February 9, 2026, from [Link]
-
University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 9, 2026, from [Link]
-
Ayalytical. (n.d.). ASTM D97 Test Method for Pour Point. Retrieved February 9, 2026, from [Link]
-
Ataman Kimya. (n.d.). HEXYLDECANOL. Retrieved February 9, 2026, from [Link]
-
MDPI. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono. Retrieved February 9, 2026, from [Link]
-
Scribd. (n.d.). ASTM D445 Standard for Kinematic Viscosity. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved February 9, 2026, from [Link]
-
ASTM International. (n.d.). D97-17b. Retrieved February 9, 2026, from [Link]
-
Scribd. (n.d.). AOCS Method Cd12b-92 - Estabilidade Oxidativa. Retrieved February 9, 2026, from [Link]
-
ASTM International. (n.d.). ASTM D97-17b. Retrieved February 9, 2026, from [Link]
-
ASTM International. (n.d.). Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity)1. Retrieved February 9, 2026, from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2023, December 19). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Retrieved February 9, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Phenylethan-1-ol (FDB007516). Retrieved February 9, 2026, from [Link]
-
Science and Education Publishing. (n.d.). AOCS Official Method Cd 12b-92, 1997. Oil stability index. Retrieved February 9, 2026, from [Link]
-
Elsevier. (2021, October 8). Viscosities-densities-different-alcohols.pdf. Retrieved February 9, 2026, from [Link]
-
Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?. Retrieved February 9, 2026, from [Link]
-
The Good Scents Company. (n.d.). 1-phenyl-2-pentanol, 705-73-7. Retrieved February 9, 2026, from [Link]
-
YouTube. (2014, February 20). ASTM D97 POUR POINT TESTING. Retrieved February 9, 2026, from [Link]
-
eralytics. (n.d.). ASTM D445. Retrieved February 9, 2026, from [Link]
-
AOCS. (n.d.). Oil Stability Index page 4. Retrieved February 9, 2026, from [Link]
-
Scribd. (n.d.). ASTM D445 Standard for Kinematic Viscosity. Retrieved February 9, 2026, from [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. 2-Hexyl-1-decanol | High-Purity Research Grade [benchchem.com]
- 3. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]
- 5. CAS 2425-77-6: 2-Hexyl-1-decanol | CymitQuimica [cymitquimica.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D445 - eralytics [eralytics.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 10. nazhco.com [nazhco.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Oil Stability Index [library.aocs.org]
- 13. Oxidation stability comparison of AOCS Cd 12b-92 and EN ISO 6886 | Metrohm [metrohm.com]
- 14. sciepub.com [sciepub.com]
A Comparative Guide to the Thermal Stability of Branched vs. Linear C15 Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the formulation of pharmaceuticals, specialty chemicals, and high-performance lubricants, the thermal stability of excipients and intermediates is a critical parameter dictating product performance, shelf-life, and safety. Long-chain alcohols, such as C15 alcohols (pentadecanols), are frequently employed as solvents, emulsifiers, and viscosity modifiers. The isomeric form of these alcohols—whether a linear chain or a branched structure—can significantly influence their physicochemical properties, including their resilience to thermal stress. This guide provides an in-depth comparison of the thermal stability of branched versus linear C15 alcohols, grounded in chemical principles and supported by standardized experimental protocols.
Theoretical Framework: Why Molecular Structure Dictates Thermal Stability
The thermal stability of an alcohol is intrinsically linked to its molecular structure. At elevated temperatures, alcohols primarily degrade through two pathways: dehydration to form alkenes and oxidation to form aldehydes, ketones, or carboxylic acids. The propensity of a C15 alcohol to undergo these reactions is influenced by the arrangement of its carbon skeleton.
Branched Alcohols: A Stereochemical Advantage
Generally, branched alkanes are thermodynamically more stable than their linear counterparts.[1][2] This principle extends to their alcohol derivatives. The increased stability of branched structures can be attributed to factors such as lower steric energy.[2] In the context of thermal degradation, branching introduces steric hindrance around the hydroxyl group and adjacent carbon atoms. This steric bulk can impede the intermolecular and intramolecular interactions required for degradation reactions to proceed.
A significant factor in the enhanced stability of branched alcohols is their resistance to thermo-oxidative aging.[3][4] Studies on shorter-chain alcohols have demonstrated that iso-alcohols exhibit greater stability against thermo-oxidative degradation compared to n-alcohols.[3][4] This is because the tertiary or secondary carbon atoms at the branching points are less susceptible to oxidation than the primary and secondary carbons in a linear chain.
Linear Alcohols: Susceptibility to Degradation
Linear alcohols, with their unhindered primary hydroxyl group and straight carbon chain, present a more accessible target for thermal degradation mechanisms. The lack of steric hindrance facilitates both dehydration and oxidation reactions. Dehydration of primary alcohols typically proceeds via an E2 mechanism, while secondary and tertiary alcohols (more common in branched structures) can undergo dehydration through E1 or E2 pathways.[5] The formation of a stable carbocation intermediate in the E1 mechanism is more favored for secondary and tertiary alcohols, which can influence the degradation pathway and products.[6][7]
Experimental Determination of Thermal Stability
To quantify the thermal stability of linear and branched C15 alcohols, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide complementary information on the decomposition profile and energetic changes associated with heating the material.
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive thermal stability assessment.
Caption: Experimental workflow for comparing the thermal stability of C15 alcohol isomers.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the C15 alcohols begin to decompose and the profile of their mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the C15 alcohol sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: To assess intrinsic thermal stability, run the experiment under an inert atmosphere (e.g., Nitrogen) at a flow rate of 50-100 mL/min. To evaluate thermo-oxidative stability, a parallel experiment should be conducted in an oxidative atmosphere (e.g., Air or a Nitrogen/Oxygen mixture) at the same flow rate.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[10]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) , which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the C15 alcohols, such as melting point and to observe any exothermic or endothermic events related to decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the C15 alcohol sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature up to a point beyond the melting temperature but below the onset of decomposition (e.g., 100 °C) at a rate of 10 °C/min.
-
Cool the sample back to the starting temperature at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions as the first to observe the thermal properties of the material with a consistent thermal history.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis:
-
Determine the melting point (Tm) from the peak of the melting endotherm on the second heating scan.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
Comparative Data and Interpretation
| Parameter | Linear C15 Alcohol (n-pentadecanol) | Branched C15 Alcohol (e.g., 2-methyl-1-tetradecanol) | Rationale |
| TGA Onset (Tonset) in N2 (°C) | Lower | Higher | Greater thermodynamic stability and steric hindrance in branched isomers delay the onset of thermal decomposition. |
| TGA Onset (Tonset) in Air (°C) | Significantly Lower | Higher | Linear alcohols are more susceptible to oxidation, leading to a lower decomposition temperature in an oxidative atmosphere. Branched structures offer better protection against thermo-oxidative degradation.[3][4] |
| DSC Melting Point (Tm) (°C) | Higher | Lower | The regular, straight-chain structure of linear alcohols allows for more efficient packing in the solid state, leading to stronger intermolecular forces and a higher melting point. Branching disrupts this packing.[12] |
| Enthalpy of Fusion (ΔHm) (J/g) | Higher | Lower | More energy is required to overcome the more ordered crystalline structure of linear alcohols. |
Conclusion
The molecular architecture of C15 alcohols plays a decisive role in their thermal stability. Branched isomers are anticipated to exhibit superior thermal and thermo-oxidative stability compared to their linear counterparts. This enhanced stability is primarily due to the steric hindrance afforded by the branched structure, which impedes common degradation pathways. Conversely, linear C15 alcohols, with their more accessible functional group and efficient crystal packing, are expected to have a higher melting point but lower onset of thermal decomposition.
For applications where the material will be subjected to elevated temperatures, particularly in the presence of oxygen, a branched C15 alcohol is likely to be the more robust choice. For applications where a higher melting point and a more ordered solid-state structure are desired, a linear C15 alcohol may be preferable, provided the processing and storage temperatures remain well below its decomposition threshold. The experimental protocols provided herein offer a reliable framework for researchers to quantify these differences and make informed decisions in their development processes.
References
- Vertex AI Search. (n.d.). Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison.
- Quora. (2017). Why is the boiling point of a branched alkane lower than the straight chain alkanes?
- Liu, S. B. (2010). Density functional steric analysis of linear and branched alkanes. PubMed.
- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points.
- Semantic Scholar. (n.d.). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels.
- RSC Publishing. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels.
- Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols.
- Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
- ResearchGate. (2025). A Kinetics Study on the Thermal Degradation of Starch/Poly (Vinyl Alcohol) Blend.
- Master Organic Chemistry. (2015). Elimination Reactions of Alcohols.
- YouTube. (2020). 9.8 Alcohol Dehydration Part 2: Energy, Equilibrium, and Practice Problems.
- The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking 2-Butylundecan-1-ol: The "Goldilocks" Guerbet for Next-Gen Drug Delivery
[1]
Executive Summary
In the landscape of pharmaceutical excipients, Guerbet alcohols are revered for their oxidative stability, liquidity at low temperatures, and permeation-enhancing capabilities.[1] While the industry standardizes on even-numbered chains—specifically 2-butyloctanol (C12) and 2-hexyldecanol (C16) —a structural gap exists.[2]
2-butylundecan-1-ol (C15) , a mixed Guerbet alcohol, emerges as a high-value intermediate.[2] By bridging the volatility gap of C12 and the viscosity ceiling of C16, this C15 isomer offers a unique "Goldilocks" profile for transdermal and lipid-based drug delivery systems. This guide objectively benchmarks C15 against industry standards, providing actionable protocols and mechanistic insights.
Part 1: The Chemical Architecture
Unlike standard Guerbet alcohols synthesized via self-condensation (e.g., 2
Structural Asymmetry & Fluidity
The defining feature of 2-butylundecan-1-ol is its high degree of structural asymmetry compared to its even-numbered counterparts.[2]
-
C16 (Standard): 6-carbon branch / 10-carbon chain.[2][3] (Symmetry Ratio
0.60)[2] -
C15 (Target): 4-carbon branch / 11-carbon chain.[2][3] (Symmetry Ratio
0.36)[2]
Scientific Insight: Lower symmetry disrupts crystalline packing more effectively than higher symmetry.[2][3] Consequently, C15 exhibits a suppressed melting point and superior cold-flow properties compared to C16, without the volatility issues associated with C12.
Figure 1: Synthesis pathway of 2-butylundecan-1-ol via mixed Guerbet condensation.[2] The C4 branch originates from the C6 feedstock (beta-carbon attack).
Part 2: Physicochemical Benchmarking
The following data compares 2-butylundecan-1-ol against the two most common pharmaceutical-grade Guerbet alcohols.
| Property | 2-Butyloctanol (C12) | 2-Butylundecan-1-ol (C15) | 2-Hexyldecanol (C16) | Implication for Formulation |
| Molecular Weight | 186.34 g/mol | 228.42 g/mol | 242.44 g/mol | C15 offers higher drug loading capacity than C16 per unit volume.[2] |
| Viscosity (20°C) | ~18-20 mPa[2]·s | ~32-36 mPa[2]·s (Est.) | ~45-50 mPa[2][3]·s | C15 provides better spreadability than C16 but less "drippiness" than C12.[2][3] |
| Melting Point | ~ -30°C | < -35°C (Theoretical) | ~ -20°C | High asymmetry of C15 prevents crystallization in cold-chain storage.[2] |
| LogP (Lipophilicity) | ~5.0 | ~6.3 | ~6.8 | C15 is ideal for solubilizing APIs with LogP 3–6 (e.g., Ibuprofen, Testosterone).[3] |
| Volatility | Moderate | Low | Very Low | C15 reduces evaporation risk during topical application compared to C12.[2][3] |
Key Takeaway: C15 acts as a viscosity modifier that maintains the rich emollient feel of C16 while improving the kinetic diffusion of active ingredients due to lower viscosity.[3]
Part 3: Performance in Drug Delivery
1. Transdermal Permeation Enhancement
Guerbet alcohols act as Lipid Fluidizers .[2][3] They insert themselves into the Stratum Corneum (SC) lipid bilayers, disrupting the ordered packing of ceramides and increasing the diffusion coefficient of drugs.
-
The "V-Shape" Effect: The branched structure creates a "kink" in the lipid tail region.
-
Chain Length Mismatch: C15 (odd chain) creates a packing defect when inserted alongside physiological C16/C18 ceramides.[2][3] This "mismatch" is often more effective at increasing fluidity than the matching lengths of C16 Guerbet alcohols.[2][3]
Figure 2: Mechanism of action for permeation enhancement.[2] The C15 molecule intercalates into the lipid bilayer, reducing phase transition temperature.
2. Experimental Protocol: Franz Diffusion Cell Study
To validate the superiority of C15, use this self-validating protocol comparing it against C16.
Objective: Quantify the flux (
Materials:
-
Donor Phase: 5% Ibuprofen in Vehicle (Propylene Glycol + Enhancer ).[2][3]
-
Enhancers: Group A (2-butylundecan-1-ol), Group B (2-hexyldecanol), Group C (Control - No enhancer).[2]
-
Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4.[2][3]
Workflow:
-
Membrane Preparation: Hydrate Strat-M® membrane (Merck) or excised porcine ear skin in PBS for 30 mins.[2][3]
-
Cell Assembly: Mount membrane between donor and receptor compartments.[2][3] Ensure no air bubbles.[2][3]
-
Dosing: Apply 500 µL of Donor Phase to the membrane surface.[2][3] Occlude with Parafilm to prevent evaporation (critical for C12 comparisons, less so for C15).[3]
-
Sampling: Withdraw 200 µL from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh PBS immediately.
-
Analysis: Quantify via HPLC-UV (220 nm).
-
Calculation: Plot Cumulative Amount (
) vs. Time ( ). The slope of the linear portion is the Flux ( ).[3]
Success Criteria:
-
Enhancement Ratio (ER):
.[2][3] -
Target: C15 should exhibit an ER > 1.5x compared to C16 due to lower viscosity and higher diffusivity.[2]
Part 4: Formulation Stability & Oxidation
One of the primary advantages of Guerbet alcohols over unsaturated fatty alcohols (like Oleyl alcohol) is their saturation .[3]
-
Oxidative Stability: 2-butylundecan-1-ol contains no double bonds.[2][3] It is resistant to rancidity and does not require high loads of antioxidants (e.g., BHT/Tocopherol) in the formulation.[3]
-
Color Stability: Maintains APHA color < 10 even after prolonged heating, unlike linear alcohols which may yellow.[3]
Protocol: Rancimat Test (Accelerated Oxidation)
-
Conditions: 110°C, Air flow 10 L/h.[3]
-
Metric: Induction time (hours until conductivity spike).
-
Expectation: C15 > 50 hours (similar to C16), whereas Oleyl Alcohol < 2 hours.[3]
References
-
O'Lenick, A. J. (2001).[2][3] Guerbet Chemistry. Journal of Surfactants and Detergents. Link
-
Sasol Performance Chemicals. (2022).[2][3] ISOFOL® C12-C32 Guerbet Alcohols Technical Data. Link
-
Williams, A. C., & Barry, B. W. (2012).[3] Penetration enhancers. Advanced Drug Delivery Reviews. Link
-
PubChem. (2025).[2][3] 2-Hexyl-1-decanol Compound Summary. Link[2]
-
US Patent 11142729B2. (2021).[2][3] Detergents for cold-water cleaning containing mixed Guerbet alcohols.[2][3] Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
